Product packaging for 2,6-Dichloro-9-phenyl-9h-purine(Cat. No.:CAS No. 6971-26-2)

2,6-Dichloro-9-phenyl-9h-purine

Cat. No.: B11853220
CAS No.: 6971-26-2
M. Wt: 265.09 g/mol
InChI Key: PUARFAPITOZVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-9-phenyl-9h-purine is a useful research compound. Its molecular formula is C11H6Cl2N4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Cl2N4 B11853220 2,6-Dichloro-9-phenyl-9h-purine CAS No. 6971-26-2

Properties

CAS No.

6971-26-2

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

2,6-dichloro-9-phenylpurine

InChI

InChI=1S/C11H6Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H

InChI Key

PUARFAPITOZVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,6-Dichloro-9-phenyl-9H-purine from 2,6-Dichloropurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-phenylation of 2,6-dichloropurine to yield 2,6-dichloro-9-phenyl-9H-purine. This compound is a key intermediate in the synthesis of various biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways using schematic diagrams.

Introduction

This compound is a substituted purine derivative characterized by a phenyl group at the N9 position of the purine core and chlorine atoms at the C2 and C6 positions. The chlorine atoms serve as versatile handles for further functionalization through nucleophilic substitution, allowing for the generation of diverse chemical libraries for screening and lead optimization. The N9-phenyl substituent significantly influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. The primary methods for the synthesis of this compound from 2,6-dichloropurine involve transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam (Ullmann-type), and Buchwald-Hartwig reactions.

Synthetic Methodologies

The synthesis of this compound from 2,6-dichloropurine is predominantly achieved through three major catalytic cross-coupling strategies. Each method offers distinct advantages and requires specific reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-nitrogen bonds. In this context, it involves the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction generally proceeds with high regioselectivity for the N9 position of the purine ring.[1] A study on the closely related 9-benzyl-2,6-dichloropurine has demonstrated the efficacy of this method.[2]

Method A: Anhydrous Conditions [2]

  • An argon-purged flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), anhydrous potassium carbonate (0.625 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

  • Toluene (5 mL) is added, and the mixture is stirred under argon at 100 °C until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then cooled to room temperature and filtered through Celite.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

Method B: Aqueous Conditions [2]

  • A flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), potassium carbonate (1.35 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

  • A mixture of DME (5 mL) and water (0.7 mL) is added.

  • The reaction mixture is stirred under argon at 85 °C.

  • Workup is performed as described in Method A.

Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann-Type Reaction)

Copper-catalyzed N-arylation, often referred to as the Chan-Lam or Ullmann-type reaction, provides an alternative to palladium-based methods. This reaction typically employs a copper(I) or copper(II) salt as the catalyst and often requires a ligand to facilitate the coupling of 2,6-dichloropurine with an arylating agent, such as phenylboronic acid or an aryl halide.[3][4] These reactions are known for their high N9-regioselectivity in the arylation of purines.[3][4]

  • A reaction vessel is charged with 2,6-dichloropurine (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (1.2 mmol), and 1,10-phenanthroline (1.2 mmol).

  • Dichloromethane (10 mL) and molecular sieves are added.

  • The mixture is stirred at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination
  • An oven-dried Schlenk tube is charged with 2,6-dichloropurine (1.0 mmol), iodobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 mmol) and a dry, aprotic solvent (e.g., toluene or dioxane, 5-10 mL) are added.

  • The reaction mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • The mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods.

MethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura (Anhydrous) Pd(PPh₃)₄, K₂CO₃, Phenylboronic AcidToluene10077*[2]
Suzuki-Miyaura (Aqueous) Pd(PPh₃)₄, K₂CO₃, Phenylboronic AcidDME/H₂O85-[2]
Suzuki-Miyaura (with excess Phenylboronic Acid) Pd(PPh₃)₄, K₂CO₃, Phenylboronic AcidToluene10084**[2]
Chan-Lam/Ullmann-Type Cu(OAc)₂, 1,10-Phenanthroline, Phenylboronic AcidDichloromethaneRoom Temp.Varies***[3]

*Yield for the mono-phenylation at the C6 position of 9-benzyl-2,6-dichloropurine. **Yield for the di-phenylation at the C2 and C6 positions of 9-benzyl-2,6-dichloropurine. ***Yields for N9-arylation of various purines are reported to be in the range of 40-95%.

Product Characterization

The final product, this compound, is a white to off-white solid.

  • Molecular Formula: C₁₁H₆Cl₂N₄[1]

  • Molecular Weight: 265.09 g/mol [1]

  • CAS Number: 6971-26-2[1]

Spectroscopic data for the closely related 2,6-dichloro-9-isopropyl-9H-purine is provided for reference[5]:

  • ¹H-NMR (CDCl₃): δ 8.17 (s, 1H), 4.97–4.86 (m, 1H), 1.65 (d, J = 6.8 Hz, 6H).

  • ¹³C-NMR (CDCl₃): δ 152.73, 151.66, 146.93, 143.58, 131.05, 48.36, 22.51 (2C).

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Synthesis_Pathways cluster_reactants Starting Materials cluster_suzuki Suzuki-Miyaura cluster_chanlam Chan-Lam / Ullmann cluster_buchwald Buchwald-Hartwig 2,6-Dichloropurine 2,6-Dichloropurine Product This compound 2,6-Dichloropurine->Product Chan-Lam / Ullmann 2,6-Dichloropurine->Product Buchwald-Hartwig Phenylating_Agent Phenylboronic Acid or Iodobenzene Phenylating_Agent->Product Phenylating_Agent->Product Phenylating_Agent->Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Product Base_Suzuki K₂CO₃ Base_Suzuki->Product Solvent_Suzuki Toluene or DME/H₂O Solvent_Suzuki->Product Cu_Catalyst Cu(OAc)₂ Cu_Catalyst->Product Ligand_ChanLam 1,10-Phenanthroline Ligand_ChanLam->Product Solvent_ChanLam CH₂Cl₂ Solvent_ChanLam->Product Pd_Catalyst_BH Pd₂(dba)₃ Pd_Catalyst_BH->Product Ligand_BH Xantphos Ligand_BH->Product Base_BH NaOtBu or Cs₂CO₃ Base_BH->Product Solvent_BH Toluene or Dioxane Solvent_BH->Product

Caption: Synthetic pathways to this compound.

Experimental_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Reaction Setup (Addition of Catalyst, Ligand, Base, Solvent) A->B C 3. Thermal Conditions (Heating and Stirring) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Workup (Filtration, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2,6-dichloropurine can be effectively achieved through several transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction offers a well-documented and high-yielding route. Copper-catalyzed Chan-Lam/Ullmann-type reactions provide a viable palladium-free alternative, also with high regioselectivity. The Buchwald-Hartwig amination represents another powerful tool for this transformation, although specific conditions for this particular substrate combination require further optimization. The choice of method will depend on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex derivatives. This guide provides a foundational understanding of the key synthetic strategies and detailed protocols to aid researchers in the efficient preparation of this important chemical intermediate.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2,6-Dichloro-9-phenyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of 2,6-dichloro-9-phenyl-9H-purine derivatives. As a privileged scaffold in medicinal chemistry, purine analogs have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology. This document provides a comprehensive overview of their anticancer properties, kinase inhibitory effects, and the underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: A Quantitative Perspective

Derivatives of this compound have demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Anti-proliferative Activity of Ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A-375 (Melanoma) IC₅₀ (µM)G-361 (Melanoma) IC₅₀ (µM)
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetatesingle-digit µMsingle-digit µMsingle-digit µMsingle-digit µM
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetatesingle-digit µMsingle-digit µMsingle-digit µMsingle-digit µM

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data from a study on the anti-proliferative activity of these compounds.[1]

Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
7h HL-60 (Leukemia)Sub-micromolar
B2 VariousFurther research value noted
B5 VariousFurther research value noted

This table presents a selection of 2,6,9-trisubstituted purine derivatives that have shown significant anticancer activity. Compound 7h , featuring an arylpiperazinyl system at position 6, was particularly potent.[2] Compounds B2 and B5 were identified as promising candidates for further investigation as CDK9 inhibitors.[3]

Mechanism of Action: Kinase Inhibition and Signaling Pathways

A primary mechanism through which these purine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which play a central role in cell cycle progression.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the general principle of CDK inhibition by these purine derivatives, leading to cell cycle arrest.

Caption: Inhibition of CDK/Cyclin complexes by purine derivatives blocks cell cycle progression, leading to arrest and apoptosis.

Other Kinase Targets and Signaling Pathways

Beyond CDKs, these compounds have shown inhibitory activity against other important kinases, including c-Src tyrosine kinase.[5] The diagram below depicts a simplified experimental workflow for screening kinase inhibition.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents incubate Incubate Components prepare_reagents->incubate measure_activity Measure Kinase Activity (e.g., ADP-Glo Assay) incubate->measure_activity analyze_data Analyze Data (Calculate IC₅₀) measure_activity->analyze_data end End analyze_data->end SRB_Assay_Workflow start Start: Seed Cells treat Treat with Compound start->treat fix Fix with TCA treat->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris wash2->solubilize read Read Absorbance solubilize->read end End: Analyze Data read->end

References

The Purine Core: A Privileged Scaffold for Kinase Inhibitors - A Technical Guide to 2,6-Dichloro-9-phenyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted purine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive binding within the kinase active site, while the accessible substitution points at the C2 and C6 positions provide a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the 2,6-dichloro-9-phenyl-9H-purine core, a key starting material for the synthesis of a diverse range of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
PD26-TL07 STAT3-HCT-1161.77 ± 0.35[1]
SW4801.51 ± 0.19[1]
MDA-MB-2311.25 ± 0.38[1]
Compound 14q PDGFRα<10EOL-10.02[2]
Compound 7 --K5622.27[3]
HL-601.42[3]
OKP-GS4.56[3]
Compound 10 --K5622.53[3]
HL-601.52[3]
OKP-GS24.77[3]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in a biochemical assay. GI50 values represent the concentration required to inhibit the growth of the specified cell line by 50%.

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold can be achieved through several reported methods. A common approach involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction.

Materials:

  • 2-amino-6-chloropurine

  • 35% Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Acetonitrile

  • Aqueous Sodium Hydroxide (approx. 40%)

  • Glacial Acetic Acid

  • Lithium Chloride

Procedure:

  • To a stirred solution of 35% aqueous hydrochloric acid (2.00 mol), add 2-amino-6-chloropurine (0.20 mol).

  • Prepare a solution of sodium nitrite (0.26 mol) in water (30 mL).

  • Add the sodium nitrite solution to the mixture from step 1 in a thin stream, maintaining the temperature between 15°C and 20°C.

  • Stir the mixture at this temperature for 1 hour.

  • After the reaction is complete, dilute the reaction solution with 300 mL of water.

  • Adjust the pH of the solution to 13 by adding approximately 40% aqueous sodium hydroxide in a thin stream.

  • Extract the product with acetonitrile (7 x 400 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropurine.

Alternative Procedure using Glacial Acetic Acid:

  • To 40 mL of glacial acetic acid, add 2-amino-6-chloropurine (30.0 mmol) and lithium chloride (150 mmol).

  • Add sodium nitrite (45.0 mmol) to the mixture.

  • Stir the reaction solution at 50°C to 55°C for 4 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the product by adding 100 mL of water in a thin stream.

  • Isolate the precipitated crystals by filtration.[4]

The introduction of the phenyl group at the N9 position is typically achieved by reacting 2,6-dichloropurine with a suitable phenylating agent under basic conditions.

General In Vitro Kinase Inhibition Assay Protocol (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a radiometric assay.

Materials:

  • Recombinant protein kinase

  • Substrate protein or peptide

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)

  • [γ-³²P]-ATP

  • Test compounds dissolved in DMSO

  • NuPAGE 4x LDS sample buffer

  • NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

  • Coomassie Protein Stain

  • Amersham Hyperfilm

Procedure:

  • Prepare 21 µL reaction solutions containing 200 ng of the protein kinase and 2 µg of the substrate protein in 1x kinase assay buffer.

  • For inhibitor assays, add the desired concentration of the test compound (typically from a DMSO stock) to the reaction mixture and incubate at 30°C for 10 minutes with agitation.

  • Initiate the kinase reaction by adding 0.1 mM [γ-³²P]-ATP.

  • Incubate the reactions at 30°C for 30 minutes with agitation (1050 rpm).

  • Terminate the reactions by adding 7 µL of NuPAGE 4x LDS sample buffer containing 8% (v/v) 2-mercaptoethanol.

  • Incubate the samples at 95°C for 5 minutes, then centrifuge at 5,000 x g for 1 minute.

  • Load the samples onto a NuPAGE 4–12% Bis-Tris precast polyacrylamide gel and resolve via SDS-PAGE.

  • Stain the gel with Coomassie Protein Stain to visualize the resolved proteins.

  • Analyze the incorporation of ³²P into the substrate by autoradiography using Amersham Hyperfilm.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2,6-disubstituted purine inhibitors and a general experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation

Caption: The PI3K/AKT/mTOR signaling cascade.

MAPK_Pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling cascade.

STAT3_Pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription

Caption: The JAK/STAT3 signaling cascade.

CDK_Pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D S S Phase CDK2_CyclinA CDK2-Cyclin A G2 G2 Phase CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB Activation M M Phase Mitosis Mitosis M->Mitosis Rb Rb CDK46_CyclinD->Rb Phosphorylation CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S G1/S Transition DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication CDK1_CyclinB->M G2/M Transition E2F E2F Rb->E2F Release E2F->CDK2_CyclinE Activation DNA_Replication->G2

Caption: Key CDK complexes in cell cycle control.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow Synthesis Synthesis of 2,6-Disubstituted Purines Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (GI50, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR) Cell_Based_Assay->Lead_Optimization

Caption: A typical workflow for kinase inhibitor discovery.

References

Unraveling the Molecular Intrigue of 2,6-Dichloro-9-phenyl-9h-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the mechanistic underpinnings of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on the well-established structure-activity relationships of the broader class of 2,6,9-trisubstituted purines. This class of compounds is predominantly recognized for its potent antagonism of adenosine receptors and inhibition of various protein kinases, positioning them as compelling candidates for therapeutic development in oncology, inflammatory diseases, and neurological disorders. This guide synthesizes the available information to propose a putative mechanism of action, details relevant experimental protocols for its characterization, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the extensive family of purine analogs, which are cornerstone structures in numerous biological processes.[1][2] The purine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] The specific substitutions at the 2, 6, and 9 positions of the purine ring are critical determinants of a compound's biological activity and selectivity.

The 2,6-dichloro substitution pattern serves as a versatile synthetic intermediate, allowing for differential modification at these positions to explore a wide chemical space and optimize biological activity. The presence of a phenyl group at the N9 position is a common feature in many biologically active purine derivatives, often contributing to the compound's affinity and selectivity for its molecular targets.

Inferred Mechanism of Action

Based on extensive research on analogous 2,6,9-trisubstituted purines, the mechanism of action of this compound is likely multifaceted, primarily involving:

  • Adenosine Receptor Antagonism: Purine derivatives are well-documented as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3][4] The substitution pattern around the purine ring is a key factor in determining the affinity and selectivity for these G protein-coupled receptors.[3] Antagonism of these receptors can modulate a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

  • Protein Kinase Inhibition: The purine scaffold is a common feature in numerous kinase inhibitors.[1][2] By competing with ATP for the binding site in the kinase catalytic domain, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer.[5][6] The specific kinases inhibited are highly dependent on the substituents on the purine ring.

While specific quantitative data for this compound is not available, the following sections will detail the general experimental approaches used to characterize such activities.

Quantitative Data on Related Purine Derivatives

To provide a framework for understanding the potential potency of this compound, the following table summarizes representative data for structurally related 2,6,9-trisubstituted purine derivatives. It is crucial to note that this data is not for this compound itself but for analogous compounds, and serves to illustrate the potential range of activity for this chemical class.

Compound ClassTargetAssay TypeValue (IC50/Ki)Reference
2,6,9-Trisubstituted PurinesCyclin-Dependent Kinase 1 (CDK1)Kinase InhibitionVaries (nM to µM range)[7]
2,6,9-Trisubstituted PurinesCyclin-Dependent Kinase 2 (CDK2)Kinase InhibitionVaries (nM to µM range)[8]
2,6,9-Trisubstituted PurinesAdenosine A1 ReceptorRadioligand BindingVaries (nM to µM range)[3]
2,6,9-Trisubstituted PurinesAdenosine A2A ReceptorRadioligand BindingVaries (nM to µM range)[3]
2,6,9-Trisubstituted PurinesFLT3-ITDKinase InhibitionVaries (nM to µM range)[5]
2,6,9-Trisubstituted PurinesPDGFRαKinase InhibitionVaries (nM to µM range)[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either the test compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinase of interest.

  • Substrate for the kinase (peptide or protein).

  • ATP.

  • This compound (test compound).

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase assay buffer.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • Set up the kinase reaction in the wells of the plate by adding the kinase, substrate, ATP, and either the test compound at various concentrations or vehicle control.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated by the kinase reaction to ATP and induce luminescence by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the kinase activity (luminescence) as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways that are likely modulated by this compound, based on its inferred mechanism of action.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway Purine Antagonist Purine Antagonist A1/A3 Receptor A1/A3 Receptor Purine Antagonist->A1/A3 Receptor Blocks Gi Gi A1/A3 Receptor->Gi Activates Adenylate Cyclase (Inhibited) Adenylate Cyclase (Inhibited) Gi->Adenylate Cyclase (Inhibited) Inhibits cAMP (Decreased) cAMP (Decreased) Adenylate Cyclase (Inhibited)->cAMP (Decreased) Less conversion of ATP ATP ATP ATP->Adenylate Cyclase (Inhibited) PKA (Decreased Activity) PKA (Decreased Activity) cAMP (Decreased)->PKA (Decreased Activity) Purine Antagonist_2 Purine Antagonist A2A/A2B Receptor A2A/A2B Receptor Purine Antagonist_2->A2A/A2B Receptor Blocks Gs Gs A2A/A2B Receptor->Gs Activates Adenylate Cyclase (Activated) Adenylate Cyclase (Activated) Gs->Adenylate Cyclase (Activated) Activates cAMP (Increased) cAMP (Increased) Adenylate Cyclase (Activated)->cAMP (Increased) More conversion of ATP ATP_2 ATP ATP_2->Adenylate Cyclase (Activated) PKA (Increased Activity) PKA (Increased Activity) cAMP (Increased)->PKA (Increased Activity)

Caption: General signaling pathways of adenosine receptors modulated by a purine antagonist.

Kinase_Inhibition_Pathway Purine Inhibitor Purine Inhibitor Protein Kinase Protein Kinase Purine Inhibitor->Protein Kinase Inhibits ATP Binding Phosphorylated Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Protein Kinase Substrate Protein Substrate Protein Substrate Protein->Protein Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Mechanism of action of a purine-based kinase inhibitor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel purine derivative like this compound.

Experimental_Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Adenosine Receptor Binding Adenosine Receptor Binding Primary Screening->Adenosine Receptor Binding Kinase Panel Screening Kinase Panel Screening Primary Screening->Kinase Panel Screening Hit Identification Hit Identification Adenosine Receptor Binding->Hit Identification Kinase Panel Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Dose-Response Analysis Dose-Response Analysis Secondary Assays->Dose-Response Analysis Cell-Based Signaling Assays Cell-Based Signaling Assays Secondary Assays->Cell-Based Signaling Assays Lead Optimization Lead Optimization Dose-Response Analysis->Lead Optimization Cell-Based Signaling Assays->Lead Optimization

Caption: Experimental workflow for characterizing a novel purine derivative.

Conclusion

While direct experimental evidence for the mechanism of action of this compound remains to be published, a strong inference can be drawn from the extensive body of research on structurally related 2,6,9-trisubstituted purines. This compound is predicted to function as an antagonist of adenosine receptors and an inhibitor of protein kinases. The precise molecular targets and the potency of these interactions require empirical determination through the experimental protocols detailed in this guide. The versatility of the purine scaffold suggests that this compound and its future derivatives hold significant promise as pharmacological tools and potential therapeutic agents. Further investigation into its biological activities is highly warranted to unlock its full potential in drug discovery and development.

References

Initial Characterization of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of the synthetic purine derivative, 2,6-Dichloro-9-phenyl-9H-purine. This document consolidates available data on its synthesis, physical and chemical properties, and potential biological activities, aiming to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₆Cl₂N₄
Molecular Weight 265.09 g/mol [1]
Appearance Crystalline solid[2]
CAS Number 6971-26-2[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of 2,6-dichloropurine with phenylboronic acid.[1][2]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dimethylformamide)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flask purged with an inert gas, combine 2,6-dichloropurine, phenylboronic acid, a palladium catalyst, and a base in an anhydrous solvent.

  • Heat the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and any insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, including reagent ratios, catalyst loading, temperature, and reaction time, may require optimization for optimal yield and purity.

Synthesis_Workflow Start Start Reactants 2,6-Dichloropurine + Phenylboronic Acid Start->Reactants Reaction Suzuki-Miyaura Cross-Coupling (80-100 °C, Inert Atm.) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product End End Product->End

Caption: General workflow for the synthesis of this compound.

Physicochemical Data

While specific experimental data for this compound is not widely available in the public domain, the properties of its precursor, 2,6-dichloropurine, provide a useful reference.

CompoundMelting Point (°C)
2,6-Dichloropurine185-195 (decomposes)[3]
This compoundData not available

Note: The melting point of the 9-phenyl derivative is expected to differ from the parent compound due to the significant change in molecular structure and intermolecular forces.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed literature. Characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the broader class of 2,6,9-trisubstituted purines has been the subject of significant research in drug discovery, with many derivatives exhibiting potent biological effects.

Potential as Kinase Inhibitors

Numerous studies have demonstrated that 2,6,9-trisubstituted purine analogs can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[4][5] The substitution pattern on the purine core plays a critical role in determining the specific kinase inhibitory profile and potency. For instance, different substitutions at the C2, C6, and N9 positions can confer selectivity for specific kinase families, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases like PDGFRα.[4][5]

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., PDGFRα) Signaling_Cascade Downstream Signaling (e.g., MAPK, STAT) Receptor->Signaling_Cascade Proliferation Cell Proliferation, Survival, etc. Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of pro-survival signals Inhibitor 2,6,9-Trisubstituted Purine Derivative Inhibitor->Receptor Inhibition

Caption: Potential mechanism of action for purine derivatives as kinase inhibitors.
Cytotoxic Activity

Consistent with their kinase inhibitory activity, many 2,6,9-trisubstituted purine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The antiproliferative activity is often correlated with the inhibition of specific kinases that drive cancer cell growth and survival.[4] Studies on related compounds have shown that modifications at the C6 and C2 positions, in conjunction with various substituents at the N9 position, can modulate the cytotoxic potency and selectivity against different cancer types.[6][7][8]

Future Directions

The initial characterization of this compound highlights a compound with a synthetic route established in principle and a strong rationale for potential biological activity based on its structural class. To fully elucidate its potential, further research is required in the following areas:

  • Detailed Synthesis and Characterization: A comprehensive report detailing an optimized synthesis protocol and complete spectroscopic characterization (NMR, IR, MS) is essential.

  • Biological Screening: Systematic screening of this compound against a panel of cancer cell lines and a broad range of protein kinases would provide a clear picture of its biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenyl group at the N9 position, as well as substitutions at the C2 and C6 positions, would be crucial for developing more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a scaffold for the development of novel therapeutic agents.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel 2,6-Disubstituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold, a fundamental heterocyclic system in nature, has long been a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many variations, 2,6-disubstituted purine derivatives have emerged as a particularly promising class of compounds with a diverse range of biological activities. This in-depth technical guide explores the core aspects of the discovery and development of these novel derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate this exciting and rapidly evolving field.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2,6-disubstituted purine derivatives most commonly commences from the readily available starting material, 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective and sequential substitution, providing a versatile platform for generating a wide array of analogs.

General Synthetic Protocol for 2,6-Disubstituted Purines

A typical synthetic route involves a two-step nucleophilic aromatic substitution. The first substitution preferentially occurs at the more reactive C6 position, followed by a second substitution at the C2 position.

Step 1: Nucleophilic Substitution at the C6 Position

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added a primary or secondary amine (1-1.2 equivalents) and a base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 75-80 °C) for several hours (e.g., 14 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the 2-chloro-6-substituted purine intermediate.

Step 2: Nucleophilic Substitution at the C2 Position

  • Reaction Setup: The 2-chloro-6-substituted purine intermediate (1 equivalent) is dissolved in a suitable solvent, and the second nucleophile (e.g., an aniline derivative, 2.5 equivalents) is added. In some cases, a catalyst or an additive like trimethylsilyl chloride (TMSCl) may be used.

  • Reaction Conditions: The reaction is often carried out at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 14 hours). For less reactive nucleophiles, microwave irradiation can be employed to accelerate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and concentrated. The final 2,6-disubstituted purine derivative is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.[1]

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl or other carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reactant Preparation: A mixture of the N9-protected 2,6-dichloropurine (1 equivalent), the desired boronic acid (1-3 equivalents), and a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) is prepared in a solvent system, typically toluene or a mixture of dioxane and water.

  • Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.052 equivalents), is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and heated, often using microwave irradiation at temperatures around 150 °C for a short duration (e.g., 20 minutes).

  • Purification: Following the reaction, the mixture is filtered, the solvent is evaporated, and the product is purified by column chromatography.

Biological Activities and Therapeutic Targets

2,6-Disubstituted purine derivatives have demonstrated a remarkable breadth of biological activities, targeting key players in various disease-related signaling pathways. This section summarizes their activity against prominent therapeutic targets and presents the corresponding quantitative data in a structured format.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 activation.[2][3]

Table 1: Antiproliferative Activity of STAT3-Inhibiting 2,6-Disubstituted Purine Derivatives [2]

CompoundHCT-116 IC₅₀ (µM)SW480 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
PD26-TL071.77 ± 0.351.51 ± 0.191.25 ± 0.38
PD26-BZ01---
PD26-TL03---
PD26-AS06---

Note: Specific IC₅₀ values for PD26-BZ01, PD26-TL03, and PD26-AS06 were not provided in the source material, but they were noted to inhibit STAT3 phosphorylation.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, SW480, MDA-MB-231) are cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of the 2,6-disubstituted purine derivatives for a specified duration (e.g., 24 hours).

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control, such as β-actin or GAPDH, is also probed.

  • Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of STAT3 phosphorylation is determined by the reduction in the p-STAT3 signal relative to the total STAT3 and loading control.[4]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Transcription Purine_Derivative 2,6-Disubstituted Purine Derivative Purine_Derivative->pSTAT3 Inhibition

STAT3 Signaling Pathway Inhibition.
Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes, and their modulation has therapeutic potential in various diseases. Certain 2,6-disubstituted purines have been identified as potent adenosine receptor antagonists.

Table 2: Binding Affinity of 2,6-Disubstituted Purines for Human Adenosine Receptors

CompoundSubstitution PatternhA₁ Ki (nM)hA₂A Ki (nM)hA₃ Ki (nM)
11 2,6-Diphenyl45338
13 2,6-Bis(4-methylphenyl)>1000>10009
31 (LUF 5962) 8-Cyclopentyl-2,6-diphenyl0.29--

Data extracted from a study on 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists.[5][6]

  • Membrane Preparation: Membranes from cells expressing the specific human adenosine receptor subtype (A₁, A₂A, or A₃) are prepared.

  • Assay Buffer: A suitable assay buffer is prepared, for example, 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase.

  • Competition Binding: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors) at a fixed concentration and varying concentrations of the test compound (the 2,6-disubstituted purine derivative).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor (GPCR) G_Protein G Protein Adenosine_Receptor->G_Protein Activates Adenosine Adenosine (Endogenous Ligand) Adenosine->Adenosine_Receptor Binds and Activates Purine_Derivative 2,6-Disubstituted Purine (Antagonist) Purine_Derivative->Adenosine_Receptor Blocks Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Mechanism of Adenosine Receptor Antagonism.
Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a common feature of cancer. 2,6,9-Trisubstituted purines, derived from lead compounds like olomoucine and roscovitine, have been developed as potent CDK inhibitors.

Table 3: Inhibitory Activity of a 2,6,9-Trisubstituted Purine against CDKs [7]

CompoundCDK1/cyclin B IC₅₀ (µM)CDK2/p35 IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)
21 0.450.650.16

Compound 21 is a (2R)-pyrrolidin-2-yl-methanol substituted purine.

  • Reaction Mixture: A reaction mixture is prepared containing the specific CDK/cyclin complex (e.g., CDK1/cyclin B), a substrate (e.g., histone H1), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific time.

  • Termination: The reaction is stopped by adding a solution containing EDTA.

  • Detection of Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.

    • Luminescence-based Assay (ADP-Glo™): The amount of ADP produced is measured. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[8]

  • IC₅₀ Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.

Experimental_Workflow_CDK_Inhibition Start Start Prepare_Mixture Prepare Reaction Mixture (CDK/Cyclin, Substrate, Inhibitor) Start->Prepare_Mixture Add_ATP Initiate Reaction with ATP Prepare_Mixture->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Terminate Reaction with EDTA Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (Radiometric or Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC₅₀ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

The Structure-Activity Relationship of 2,6-Dichloro-9-phenyl-9H-purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among these, the 2,6-dichloro-9-phenyl-9H-purine core serves as a versatile starting point for the synthesis of potent inhibitors of various protein kinases and other enzymes, making it a focal point in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core, detailed experimental protocols for their synthesis and evaluation, and visual representations of key concepts to facilitate understanding and further research.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,6,9-trisubstituted purine analogs is profoundly influenced by the nature of the substituents at the C2, C6, and N9 positions of the purine ring. The this compound core allows for sequential and regioselective nucleophilic substitution at the C6 and C2 positions, providing a straightforward strategy for generating chemical diversity.

Generally, the N9-substituent plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases. While a phenyl group is the focus of this guide, it is noteworthy that other substituents such as cyclopentyl and isopropyl have also yielded highly active compounds.[1]

Modifications at the C2 and C6 positions are critical for modulating potency and selectivity. A common strategy involves the introduction of various amine functionalities. The following table summarizes the structure-activity relationships of a series of 2,6,9-trisubstituted purine analogs, highlighting the impact of different substituents on their cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of 2,6,9-Trisubstituted Purine Analogs [2]

CompoundR (at N9)X (at C2)Y (at C6)HL-60CEMHCT-116
Series 1
4a Isopropyl-F-NH(CH₂)₂OH>100>100>100
4b Isopropyl-F-NH(CH₂)₃OH>100>100>100
4c Isopropyl-FPiperidin-1-yl>100>100>100
Series 2
4l Isopropyl4-methylpiperazin-1-yl-Cl234149
4m Isopropyl4-ethylpiperazin-1-yl-Cl193335
4n Isopropyl4-(2-hydroxyethyl)piperazin-1-yl-Cl355459
Series 3
7a Isopropyl-Cl4-methylpiperazin-1-yl71012
7c Isopropyl-Cl4-(pyridin-2-yl)piperazin-1-yl589
7h Isopropyl-Cl4-(4-chlorophenyl)piperazin-1-yl1.52.53.5
7j Isopropyl-Cl4-(2-methoxyphenyl)piperazin-1-yl356

From the data presented, several key SAR trends can be discerned:

  • Substitution at C6 is crucial for activity: The introduction of an arylpiperazinyl moiety at the C6 position generally leads to a significant increase in cytotoxic activity compared to simple amino alcohol or piperidinyl groups.[2]

  • Electronic and steric effects at the C6-arylpiperazine: The nature of the substituent on the phenyl ring of the piperazine at C6 has a pronounced effect on potency. Electron-withdrawing groups, such as a chloro-substituent at the para-position (compound 7h ), tend to enhance activity.[2]

  • The substituent at C2 modulates activity: While the primary determinant of activity in this series appears to be the C6-substituent, the group at the C2 position also plays a role. Comparing Series 2 and 3, where the piperazine moiety is at C2 and C6 respectively, it is evident that the latter substitution pattern is more favorable for cytotoxicity.[2]

Experimental Protocols

Synthesis of 2,6,9-Trisubstituted Purine Analogs

The synthesis of the target compounds generally proceeds via a two-step nucleophilic aromatic substitution starting from 2,6-dichloropurine.

Step 1: N9-Alkylation/Arylation

A common method for the synthesis of the this compound core involves the reaction of 2,6-dichloropurine with a suitable alkylating or arylating agent.[2]

  • Materials: 2,6-dichloropurine, alkyl halide (e.g., 2-iodopropane for an isopropyl group), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add the alkyl halide (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Sequential Nucleophilic Substitution at C6 and C2

The chlorine atoms at the C6 and C2 positions of the purine ring exhibit differential reactivity, with the C6 position being more susceptible to nucleophilic attack. This allows for a sequential and controlled introduction of different substituents.[2]

  • Materials: 2,6-dichloro-9-alkylpurine, desired amine (e.g., 1-(4-chlorophenyl)piperazine), triethylamine (TEA) or diisopropylethylamine (DIPEA), ethanol or other suitable solvent.

  • Procedure for C6 substitution:

    • Dissolve the 2,6-dichloro-9-alkylpurine (1.0 eq) in ethanol.

    • Add the desired amine (1.2 eq) and TEA (2.0 eq).

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2-chloro-6-substituted-9-alkylpurine by column chromatography.

  • Procedure for C2 substitution:

    • The purified 2-chloro-6-substituted-9-alkylpurine can be further reacted with a second amine to substitute the C2 position, typically under more forcing conditions (e.g., higher temperature, longer reaction time) if necessary.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

  • Materials: Human cancer cell lines (e.g., HL-60, CEM, HCT-116), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

The inhibitory activity of the purine analogs against specific protein kinases (e.g., CDKs) can be determined using various in vitro kinase assay kits, which are often based on luminescence or fluorescence.[6]

  • Materials: Recombinant active kinase (e.g., CDK2/Cyclin A), kinase substrate (a peptide or protein that is phosphorylated by the kinase), ATP, kinase assay buffer, test compounds, a detection reagent (e.g., Kinase-Glo® which measures ATP consumption).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add the test compounds at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • The signal will be proportional to the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G A 2,6-Dichloropurine B N9-Alkylation/Arylation (e.g., R-X, K2CO3, DMF) A->B C 2,6-Dichloro-9-R-purine B->C D Nucleophilic Substitution at C6 (e.g., Amine 1, Base, Solvent) C->D E 2-Chloro-6-(Amine 1)-9-R-purine D->E F Nucleophilic Substitution at C2 (e.g., Amine 2, Base, Solvent) E->F G 2-(Amine 2)-6-(Amine 1)-9-R-purine (Final Analog) F->G

Caption: General synthetic scheme for 2,6,9-trisubstituted purine analogs.

Kinase Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Purine_Analog 2,6,9-Trisubstituted Purine Analog Purine_Analog->Signaling_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a purine analog.

SAR Logical Relationship

G cluster_0 Structural Modifications cluster_1 Biological Activity Core This compound Core C6_Sub Substitution at C6 (e.g., Arylpiperazine) Core->C6_Sub C2_Sub Substitution at C2 Core->C2_Sub N9_Sub Substitution at N9 (e.g., Phenyl, Cyclopentyl) Core->N9_Sub Potency Increased Potency C6_Sub->Potency Strongly Influences Selectivity Altered Selectivity C6_Sub->Selectivity Influences C2_Sub->Potency Modulates N9_Sub->Potency Influences

References

Preliminary Investigation of 2,6-Disubstituted Purine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxic effects of 2,6-disubstituted purine derivatives, a class of compounds with significant potential in anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental methodologies, data interpretation, and potential mechanisms of action associated with these compounds. While specific data for 2,6-Dichloro-9-phenyl-9h-purine is limited in publicly available research, this guide will focus on closely related 2,6-disubstituted purine analogs, providing a strong framework for understanding their cytotoxic potential.

Introduction to 2,6-Disubstituted Purines and Cancer Therapy

The purine scaffold is a fundamental component of biologically essential molecules and represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Modifications at the 2 and 6 positions of the purine ring have led to the development of numerous derivatives with potent cytotoxic and antiproliferative activities against various cancer cell lines.[3][4][5][6][7] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways, such as the STAT3 pathway, which are often dysregulated in cancer.[8] This guide will delve into the methodologies used to assess the cytotoxic effects of these promising anticancer agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of 2,6-disubstituted purine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for various 2,6-disubstituted purine analogs against several human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)single-digit µM[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateMCF-7 (Breast)single-digit µM[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-116 (Colon)single-digit µM[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateHCT-116 (Colon)single-digit µM[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateA-375 (Melanoma)single-digit µM[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateA-375 (Melanoma)single-digit µM[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateG-361 (Melanoma)single-digit µM[4]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateG-361 (Melanoma)single-digit µM[4]
PD26-TL07 (a 2,6-disubstituted purine derivative)HCT-116 (Colon)1.77 ± 0.35
PD26-TL07 (a 2,6-disubstituted purine derivative)SW480 (Colon)1.51 ± 0.19
PD26-TL07 (a 2,6-disubstituted purine derivative)MDA-MB-231 (Breast)1.25 ± 0.38
N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a)NCI-60 Panel1-5 µM range[5][9]
N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a)NCI-60 Panel1-5 µM range[5][9]
2,6-dipropynylthio-7-methylpurine (4)SNB-19 (Glioblastoma)0.07-4.08 µg/mL[3][10]
2-chloro-6,8-dipropynylthio-7-methylpurine (14)C-32 (Melanoma)0.07-4.08 µg/mL[3][10]
2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c)MDA-MB-231 (Breast)0.07-4.08 µg/mL[3][10]

Experimental Protocols

A thorough investigation of a compound's cytotoxicity involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A-375) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2,6-disubstituted purine derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion add_compound Add varying concentrations of purine derivative adhesion->add_compound incubate_compound Incubate for 24-72 hours add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.[2] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the 2,6-disubstituted purine derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Potential Signaling Pathways

The cytotoxic effects of 2,6-disubstituted purines can be attributed to their modulation of various intracellular signaling pathways.

Induction of Apoptosis

Many 2,6-disubstituted purine derivatives have been shown to induce apoptosis in cancer cells.[4][8][12] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2,6-Disubstituted Purine mitochondria Mitochondria compound->mitochondria death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized signaling pathway for apoptosis induction.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Some 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 phosphorylation, thereby blocking its downstream signaling and leading to an anti-tumor effect.[13]

STAT3_Inhibition_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Active) stat3->p_stat3 dimerization Dimerization p_stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression (Proliferation, Survival) translocation->gene_expression compound 2,6-Disubstituted Purine (STAT3 Inhibitor) compound->stat3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of 2,6-disubstituted purine derivatives reveals their significant potential as anticancer agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of direct protein targets and the exploration of their efficacy in in vivo models. The structure-activity relationship (SAR) studies will also be crucial for the rational design and optimization of novel 2,6-disubstituted purine derivatives with improved potency and selectivity, ultimately paving the way for their clinical development.

References

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis methods, and known biological activities, presenting data in a clear and accessible format for researchers.

Core Chemical Properties

This compound is a solid crystalline compound at room temperature.[1] Its core structure consists of a purine ring system substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group at the 9 position.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂N₄[1]
Molecular Weight 265.09 g/mol [1]
CAS Number 6971-26-2[1]
Appearance Crystalline solid[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.[1]
Stability Stable under standard laboratory conditions, but sensitive to strong acids or bases.[1]
Melting Point While specific data for the 9-phenyl derivative is not readily available, the parent compound, 2,6-dichloro-9H-purine, has a melting point of 184-186 °C.[2]

Spectral Analysis Data

Precise experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar purine derivatives, the following characteristics can be anticipated.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the phenyl group and the C8-proton of the purine ring. The chemical shifts of the phenyl protons would be influenced by the purine ring system.
¹³C NMR Resonances for the carbon atoms of the purine and phenyl rings. The carbons attached to the chlorine atoms (C2 and C6) would exhibit characteristic chemical shifts.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the purine and phenyl moieties.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-Cl, C-N, and C=C bond vibrations within the purine and phenyl structures.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of a halide (in this case, 2,6-dichloropurine) with an organoboron compound (phenylboronic acid).

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., toluene or dimethoxyethane (DME))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropurine and phenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to the appropriate reaction temperature (typically 80-100 °C) and stir for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Synthesis_Workflow reagents 2,6-Dichloropurine + Phenylboronic Acid + Pd Catalyst + Base reaction Suzuki-Miyaura Coupling (Toluene/DME, 80-100°C) reagents->reaction Heat workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product This compound purification->product

Suzuki-Miyaura Synthesis Workflow
Biological Assays

Adenosine Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes (A1, A2A, A3).

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A, [¹²⁵I]AB-MECA for A3).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow prepare Prepare Serial Dilutions of Test Compound incubate Incubate: Membranes + Radioligand + Test Compound prepare->incubate filter Rapid Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Calculate IC50 and Ki measure->analyze result Affinity Data analyze->result Kinase_Assay_Workflow prepare Prepare Serial Dilutions of Test Compound reaction_setup Incubate: Kinase + Substrate + Test Compound prepare->reaction_setup initiate Initiate Reaction (Add ATP) reaction_setup->initiate detect Stop Reaction & Add Detection Reagent initiate->detect measure Measure Signal (e.g., Luminescence) detect->measure analyze Calculate IC50 measure->analyze result Inhibition Data analyze->result Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Adenosine Receptor / Receptor Tyrosine Kinase ras Ras receptor->ras jak JAK receptor->jak raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription stat STAT jak->stat stat->transcription proliferation Cell Proliferation transcription->proliferation apoptosis Apoptosis transcription->apoptosis purine This compound purine->receptor Antagonism/ Inhibition

References

Potential Therapeutic Targets of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-9-phenyl-9H-purine is a synthetic heterocyclic compound belonging to the purine derivative class. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on its likely molecular targets and mechanisms of action. Drawing upon extensive research into the broader family of 2,6,9-trisubstituted purines, this document outlines the probable role of this compound as a potent inhibitor of key protein kinases implicated in cancer pathogenesis. This guide provides a comprehensive overview of its potential as an anticancer agent, complete with inferred quantitative data from closely related analogs, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and workflows.

Introduction

Purine analogs have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The structural scaffold of purine is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, is a member of the 2,6,9-trisubstituted purine family, which has garnered significant attention for its potent inhibitory effects on protein kinases.

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2,6,9-trisubstituted purine scaffold has proven to be a privileged structure in this regard, with several compounds from this class showing promising preclinical and even clinical activity.

This guide will delve into the potential therapeutic targets of this compound, inferring its biological profile from the well-established activities of its structural congeners. The primary focus will be on its potential as an inhibitor of Cyclin-Dependent Kinases (CDKs) and Platelet-Derived Growth Factor Receptors (PDGFRs), two key families of kinases deeply involved in cancer progression.

Potential Therapeutic Targets

Based on the extensive body of research on 2,6,9-trisubstituted purines, the primary therapeutic targets for this compound are anticipated to be protein kinases, specifically those belonging to the CDK and PDGFR families.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. They form active complexes with regulatory proteins called cyclins, and the sequential activation of different CDK-cyclin complexes drives the progression of the cell through its various phases (G1, S, G2, and M). In many cancers, the CDK signaling pathway is hyperactivated due to mutations in CDK genes, overexpression of cyclins, or inactivation of endogenous CDK inhibitors. This uncontrolled CDK activity leads to unchecked cell proliferation, a defining characteristic of cancer.

The 2,6,9-trisubstituted purine scaffold has been extensively explored for its CDK inhibitory activity. The general structure of these compounds allows them to mimic the purine ring of ATP, the natural substrate for kinases, and thereby act as competitive inhibitors at the ATP-binding site. It is highly probable that this compound also functions as a CDK inhibitor, with a potential for selectivity towards specific CDK isoforms, such as CDK2.

Platelet-Derived Growth Factor Receptors (PDGFRs)

PDGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, cell growth, and migration. The binding of their ligand, platelet-derived growth factor (PDGF), to the extracellular domain of the receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates a cascade of downstream signaling pathways that promote cell proliferation and survival. Overexpression or activating mutations of PDGFRs are common in various cancers, leading to enhanced tumor growth and metastasis.

Several 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against PDGFRs. By binding to the ATP-binding pocket of the PDGFR kinase domain, these compounds can block the autophosphorylation and subsequent activation of downstream signaling pathways. Given its structural similarity to known PDGFR inhibitors, this compound is a strong candidate for targeting this family of receptor tyrosine kinases.

Mechanism of Action

The anticipated mechanism of action of this compound as an anticancer agent is multifaceted and stems from its inhibition of key cellular kinases.

Cell Cycle Arrest

By inhibiting the activity of CDKs, particularly those involved in the G1/S and G2/M transitions of the cell cycle, this compound is expected to induce cell cycle arrest. This would prevent cancer cells from progressing through the cell cycle and dividing, thereby halting tumor growth.

Induction of Apoptosis

The disruption of key signaling pathways, such as those regulated by CDKs and PDGFRs, can trigger the intrinsic apoptotic pathway in cancer cells. Inhibition of these pro-survival signals can lead to the activation of caspases and the subsequent execution of programmed cell death. A closely related analog, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, has been shown to induce a significant increase in apoptotic cells in human breast cancer cell lines.

Quantitative Data (Inferred from a Close Analog)

Due to the limited availability of specific biological data for this compound, the following table summarizes the cytotoxic activity of a structurally similar compound, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine , against a human breast cancer cell line. This data provides a strong indication of the potential potency of the target compound.

CompoundCell LineAssayEndpointValue
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Human Breast Adenocarcinoma)CytotoxicityIC502.75 ± 0.02 µM
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Human Breast Adenocarcinoma)Apoptosis% Apoptotic Cells70.08 ± 0.33%

Experimental Protocols

The following are detailed protocols for key experiments that would be essential for the biological evaluation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase, such as CDK2 or PDGFR.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, PDGFRβ)

  • Kinase-specific substrate (e.g., histone H1 for CDK2, poly(Glu,Tyr) for PDGFR)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor), and a negative control (DMSO vehicle).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

G cluster_0 PDGFR Signaling Pathway cluster_1 CDK-Mediated Cell Cycle Regulation PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR Activates DCP This compound DCP->PDGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CyclinD_CDK46 Cyclin D-CDK4/6 G1_S G1-S Transition CyclinD_CDK46->G1_S CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1_S CyclinA_CDK2 Cyclin A-CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase DCP2 This compound DCP2->CyclinE_CDK2 Inhibits DCP2->CyclinA_CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Potential inhibitory effects on PDGFR and CDK signaling pathways.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (CDK2, PDGFR) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxic IC50 IC50_Kinase->IC50_Cell Correlate Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay MTT_Assay->IC50_Cell Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: Workflow for the biological evaluation of the compound.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a comprehensive analysis of the broader class of 2,6,9-trisubstituted purines provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for development as a kinase inhibitor, with Cyclin-Dependent Kinases and Platelet-Derived Growth Factor Receptors as its likely primary targets. Its anticipated mechanism of action, involving the induction of cell cycle arrest and apoptosis, aligns with the profiles of many successful anticancer agents.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Further investigation is warranted to definitively characterize its biological activity, determine its specific kinase inhibition profile, and assess its efficacy in preclinical cancer models. The insights provided herein are intended to facilitate and guide these future research and development efforts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-9-phenyl-9H-purine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-9-phenyl-9H-purine, a key intermediate in the development of various therapeutic agents. The methodology utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction. These application notes offer a comprehensive guide, including a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction workflow and mechanism to facilitate successful synthesis in a laboratory setting. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and its application to purine chemistry has been instrumental in the synthesis of complex, biologically active molecules.[1]

Introduction

Purine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including kinase inhibitors and potential anticancer agents. The 2,6,9-trisubstituted purine scaffold, in particular, has garnered significant attention. The synthesis of these complex molecules often relies on efficient and regioselective cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, which has become a fundamental tool for the creation of carbon-carbon bonds.[2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2] In the context of purine chemistry, the Suzuki-Miyaura reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at specific positions on the purine ring. Studies have shown good regioselectivity in the coupling of 2,6-dihalopurines, where the C6 position is generally more reactive than the C2 position.[3]

This protocol details the synthesis of this compound, a crucial building block for the development of novel purine-based therapeutics.

Reaction Scheme

The synthesis of this compound can be achieved via a two-step process starting from 2,6-dichloropurine. The first step involves an N-arylation to introduce the phenyl group at the 9-position, followed by a regioselective Suzuki-Miyaura cross-coupling at the C6 position. However, for the synthesis of the title compound itself, the key step is the N-arylation of 2,6-dichloropurine. The subsequent Suzuki-Miyaura coupling would be to introduce substituents at the 2 or 6 positions. For the purpose of this protocol, we will focus on the preparation of the this compound intermediate.

While the user's request specifies a Suzuki-Miyaura protocol for the synthesis of this compound, it is important to clarify that the phenyl group at the 9-position is typically introduced via an N-arylation reaction, not a Suzuki coupling. The Suzuki-Miyaura coupling is then subsequently used to modify the C2 and C6 positions. Therefore, this protocol will first describe the synthesis of the this compound intermediate and then provide a general protocol for a subsequent Suzuki-Miyaura coupling at the C6 position as an example of its application.

Step 1: Synthesis of this compound (N-Arylation)

2,6-Dichloropurine 2,6-Dichloropurine This compound This compound 2,6-Dichloropurine->this compound Phenylboronic Acid, Cu(OAc)2, Pyridine, Toluene, 80 °C

Caption: N-Arylation of 2,6-Dichloropurine.

Step 2: Example Suzuki-Miyaura Coupling of this compound

This compound This compound 2-Chloro-6-aryl-9-phenyl-9H-purine 2-Chloro-6-aryl-9-phenyl-9H-purine This compound->2-Chloro-6-aryl-9-phenyl-9H-purine Arylboronic Acid, Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, 100 °C

Caption: Suzuki-Miyaura Coupling at the C6 Position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-arylation of purines.

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic Acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Toluene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq.) in toluene, add phenylboronic acid (1.5 eq.), copper(II) acetate (1.5 eq.), and pyridine (3.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general method adapted from procedures for the Suzuki-Miyaura coupling of dichloropyrimidines and dichloropurines.[4][5]

Materials:

  • This compound

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Microwave synthesis reactor or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C for 20-60 minutes under microwave irradiation, or for 4-12 hours under conventional heating, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the 2-chloro-6-aryl-9-phenyl-9H-purine.

Data Presentation

Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[4]
Catalyst Loading 3 mol%[4]
Base Potassium Carbonate (K₂CO₃)[4]
Solvent System 1,4-Dioxane/Water (2:1)[4]
Temperature 100 °C[4]
Reaction Time 20-60 minutes (Microwave)[4]
Substrate Ratio This compound : Arylboronic Acid (1 : 1.2)General Practice

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound Arylboronic Acid K2CO3 Pd(PPh3)4 B Add Solvent: 1,4-Dioxane/H2O (2:1) A->B C Heat to 100 °C (Microwave or Conventional) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 and Filter G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition R_R R-R' (Coupled Product) PdII_B R-Pd(II)Ln-R' PdII_A->PdII_B Transmetalation (Base) R_X R-X (Aryl Halide) PdII_B->Pd0 Reductive Elimination R_B R'-B(OH)2 (Boronic Acid)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.[2]

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of this compound and its subsequent functionalization via the Suzuki-Miyaura cross-coupling reaction. These methods are essential for the generation of diverse libraries of purine derivatives for screening in drug discovery programs. The use of palladium catalysis, particularly with microwave assistance, allows for efficient and rapid synthesis, accelerating the development of novel therapeutic agents.[4]

References

Application Note and Protocol: Kinase Inhibition Assay Using 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them important targets for drug discovery. Purine analogs have been identified as a privileged scaffold for the development of potent kinase inhibitors. This document provides a detailed protocol for determining the inhibitory activity of 2,6-Dichloro-9-phenyl-9h-purine, a substituted purine compound, against a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A.

The described methodology utilizes a luminescence-based kinase assay, which is a robust, high-throughput method that measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the kinase activity, allowing for the quantitative determination of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound can be assessed against a panel of protein kinases to determine its potency and selectivity. The following table presents illustrative IC50 values for the compound against several common kinases.

Note: The following data is representative and for illustrative purposes only, demonstrating a typical format for presenting kinase inhibition data. Actual values must be determined experimentally.

Kinase TargetSubstrateATP Concentration (µM)This compound IC50 (µM)
CDK2/Cyclin AHistone H1100.85
CDK1/Cyclin BHistone H1102.5
GSK-3βGS-2 peptide1015.2
PKAKemptide10> 50
SRCcdc2 peptide10> 50

Experimental Protocols

This section details the experimental procedure for determining the IC50 value of this compound against CDK2/Cyclin A using a luminescence-based ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Kinase: Recombinant human CDK2/Cyclin A

  • Substrate: Histone H1

  • Inhibitor: this compound

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plate: White, opaque 384-well assay plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

  • Other: Nuclease-free water, DMSO, multichannel pipettes, and standard laboratory equipment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO, then in kinase buffer D Dispense inhibitor dilutions and controls into 384-well plate A->D B Prepare Kinase/Substrate mix: CDK2/Cyclin A + Histone H1 in kinase buffer E Add Kinase/Substrate mix to all wells B->E C Prepare ATP solution in kinase buffer F Initiate reaction by adding ATP solution C->F D->E E->F G Incubate at room temperature for 60 minutes F->G H Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP G->H I Incubate at room temperature for 40 minutes H->I J Add Kinase Detection Reagent to convert ADP to ATP and generate light I->J K Incubate at room temperature for 30 minutes J->K L Read luminescence on a plate reader K->L M Plot luminescence vs. inhibitor concentration L->M N Calculate IC50 value using non-linear regression M->N

Caption: Workflow for the kinase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the inhibitor. For a 10-point dose-response curve, perform 1:3 serial dilutions in DMSO, followed by a further dilution into kinase assay buffer to achieve the desired final concentrations in the assay with a constant DMSO concentration (e.g., 1%).

    • Prepare the kinase/substrate master mix by diluting the CDK2/Cyclin A enzyme and Histone H1 substrate to their final desired concentrations in kinase assay buffer.

    • Prepare the ATP solution at the desired final concentration (e.g., 10 µM) in kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control (e.g., 1% DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The total reaction volume is 5 µL.

    • Include control wells:

      • No Inhibitor Control (100% activity): Contains enzyme, substrate, ATP, and vehicle (DMSO).

      • No Enzyme Control (0% activity): Contains substrate, ATP, and vehicle, but no enzyme.

  • Reaction Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "No Enzyme Control") from all other readings.

    • Normalize the data by setting the "No Inhibitor Control" as 100% kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway Context

The following diagram illustrates the role of CDK2 in the cell cycle, a pathway that can be targeted by inhibitors like this compound.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->S Promotes entry into S phase CDK2_CyclinA CDK2 / Cyclin A CDK2_CyclinA->S Required for S phase progression Inhibitor This compound Inhibitor->CDK2_CyclinE Inhibition Inhibitor->CDK2_CyclinA Inhibition

Caption: Role of CDK2 in cell cycle progression.

Application Notes and Protocols: Evaluation of Cytotoxic Effects of 2,6-Dichloro-9-phenyl-9H-purine on A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the cytotoxic and apoptotic effects of the synthetic purine derivative, 2,6-Dichloro-9-phenyl-9H-purine, on the human lung adenocarcinoma cell line, A549. The protocols herein describe the necessary procedures for cell culture, determination of cell viability via MTT and Lactate Dehydrogenase (LDH) assays, and assessment of apoptosis through Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. Furthermore, a potential signaling pathway for the induction of apoptosis by purine analogs is presented.

Introduction

Purine analogs represent a significant class of compounds in cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, often leading to the induction of apoptosis in rapidly dividing cancer cells. The compound this compound is a synthetic derivative of purine, and its cytotoxic potential against various cancer cell lines is of considerable interest. The A549 cell line, derived from human lung carcinoma, is a widely used model for in vitro studies of lung cancer and for the screening of potential chemotherapeutic agents.

This protocol outlines a comprehensive approach to characterize the cytotoxic profile of this compound against A549 cells. By following these standardized procedures, researchers can obtain reproducible data on dose-dependent effects on cell viability and the induction of apoptosis.

Materials and Reagents

Cell Culture
  • A549 human lung adenocarcinoma cell line (ATCC® CCL-185™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • 96-well and 6-well cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Compound Preparation
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

MTT Assay
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

LDH Cytotoxicity Assay
  • Commercially available LDH cytotoxicity assay kit

Apoptosis Assay
  • Commercially available Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Binding Buffer (1X)

Experimental Protocols

A549 Cell Culture
  • Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified atmosphere at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and seeding.

Preparation of this compound Stock Solution
  • Solubility Information: this compound is soluble in organic solvents such as DMSO and ethanol, with limited solubility in water[1]. It is stable under standard laboratory conditions but may be sensitive to strong acids or bases[1].

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[2]

  • The following day, prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Based on studies of similar purine derivatives, a suggested starting concentration range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.

  • Four hours before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[2]

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assessment: LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and treat with serially diluted this compound as described in the MTT assay protocol.

  • After the desired incubation period (e.g., 24, 48, 72 hours), centrifuge the plate at 400 x g for 5 minutes.[3]

  • Carefully transfer a portion of the supernatant (typically 10-50 µL) to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions, which typically involves adding a reaction mixture and incubating at room temperature.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[3]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxic Effect of this compound on A549 Cells (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h)
0 (Control) 100 100 100
0.1
1
10
50
100

| IC50 (µM) | | | |

Table 2: Cytotoxicity of this compound on A549 Cells (LDH Assay)

Concentration (µM) % Cytotoxicity (24h) % Cytotoxicity (48h) % Cytotoxicity (72h)
0 (Control) 0 0 0
0.1
1
10
50

| 100 | | | |

Table 3: Apoptosis Induction by this compound in A549 Cells

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells % Necrotic Cells
Control
Compound (IC50)

| Compound (2x IC50) | | | | |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture A549 Cell Culture seeding Cell Seeding (6 & 96-well plates) cell_culture->seeding compound_prep Compound Stock Preparation treatment Treatment with this compound compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay mtt_readout Absorbance Reading (570nm) mtt_assay->mtt_readout ldh_readout Absorbance Reading (490nm) ldh_assay->ldh_readout flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry data_quantification Data Quantification & IC50 Calculation mtt_readout->data_quantification ldh_readout->data_quantification flow_cytometry->data_quantification

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound on A549 cells.

Hypothesized Apoptotic Signaling Pathway

signaling_pathway cluster_cell A549 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound mapk p38 MAPK compound->mapk Activation nfkb NF-κB compound->nfkb Modulation membrane bax Bax mapk->bax Upregulation bcl2 Bcl-2 nfkb->bcl2 Downregulation cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction by purine analogs in cancer cells.

References

Synthetic Strategies for 2,6,9-Trisubstituted Purine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of 2,6,9-trisubstituted purine derivatives represents a pivotal step in the discovery of novel therapeutic agents. This class of compounds has garnered significant attention for its diverse biological activities, including potent inhibition of kinases, anticancer properties, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the synthesis of these valuable molecules, focusing on a common and effective three-step methodology starting from 2,6-dichloropurine.

Introduction

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically important molecules.[4] The ability to strategically introduce substituents at the 2, 6, and 9 positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of highly selective and potent drugs. The methodologies outlined below provide a robust framework for accessing a wide array of 2,6,9-trisubstituted purine analogs for screening and lead optimization.

General Synthetic Workflow

The most prevalent and versatile approach for synthesizing 2,6,9-trisubstituted purines commences with the commercially available 2,6-dichloropurine. The synthesis generally proceeds through a sequential, three-step process that leverages the differential reactivity of the purine core's positions.

A general overview of the synthetic workflow is as follows:

  • N9-Alkylation/Arylation: The first step typically involves the substitution at the N9 position of the purine ring.

  • C6-Amination: Subsequently, the more reactive chlorine atom at the C6 position is displaced by an amine.

  • C2-Functionalization: The final step involves the substitution of the less reactive chlorine atom at the C2 position, often requiring more forcing conditions.

Synthetic Workflow Start 2,6-Dichloropurine N9_Substituted 2,6-Dichloro-9-substituted purine Start->N9_Substituted  Step 1:  N9-Alkylation   C6_Substituted 2-Chloro-6,9-disubstituted purine N9_Substituted->C6_Substituted  Step 2:  C6-Amination   Final_Product 2,6,9-Trisubstituted purine C6_Substituted->Final_Product  Step 3:  C2-Functionalization  

Caption: General three-step synthetic workflow for 2,6,9-trisubstituted purines.

Experimental Protocols

The following protocols are generalized from various literature sources and provide a starting point for the synthesis of 2,6,9-trisubstituted purine derivatives.[4][5] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N9-Alkylation of 2,6-Dichloropurine

This procedure describes the alkylation of the N9 position of 2,6-dichloropurine using an alkyl halide under basic conditions.

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide (e.g., isopropyl bromide, cyclopentyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).

  • Add the desired alkyl halide (1.1-1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the 2,6-dichloro-9-alkylpurine. This reaction may produce a mixture of N9 and N7 isomers, which can typically be separated by chromatography.[4]

Protocol 2: C6-Amination of 2,6-Dichloro-9-substituted Purine

This protocol details the selective displacement of the C6-chloro group with an amine.

Materials:

  • 2,6-Dichloro-9-substituted purine

  • Desired amine (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethanol (EtOH) or 2-Propanol (IPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 2,6-dichloro-9-substituted purine (1.0 eq) in EtOH or IPA.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the 2-chloro-6-amino-9-substituted purine.

Protocol 3: C2-Functionalization of 2-Chloro-6,9-disubstituted Purine

The final step involves the substitution at the less reactive C2 position. This often requires more forcing conditions, such as higher temperatures, and can be facilitated by microwave irradiation.[4]

Materials:

  • 2-Chloro-6,9-disubstituted purine

  • Desired amine or other nucleophile (e.g., benzylamine) (2.0-5.0 eq)

  • DIPEA

  • 1-Butanol or other high-boiling solvent

  • Microwave reactor (optional, but recommended for improved yields and shorter reaction times)

Procedure:

  • In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 eq), the desired amine (3.0 eq), and DIPEA (3.0 eq) in 1-butanol.

  • Seal the vial and heat the mixture in a microwave reactor at a temperature ranging from 120-150 °C for 30-60 minutes.[4]

  • Alternatively, the reaction can be performed under conventional heating at reflux for 24-48 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final 2,6,9-trisubstituted purine derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of 2,6,9-trisubstituted purine derivatives, compiled from the literature.

Table 1: Representative Yields for the Synthesis of 2,6,9-Trisubstituted Purines

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1. N9-Alkylation2,6-DichloropurineIsopropyl bromide, K₂CO₃, DMSO2,6-Dichloro-9-isopropylpurine~70-90%[5]
2. C6-Amination2,6-Dichloro-9-isopropylpurineVarious bipyridyl methanamines, DIPEA, IPA, 80°C2-Chloro-6-(bipyridyl-methylamino)-9-isopropylpurine60-85%[5]
3. C2-Functionalization2-Chloro-6-(bipyridyl-methylamino)-9-isopropylpurine3-Pyridyl boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C2-(3-Pyridyl)-6-(bipyridyl-methylamino)-9-isopropylpurine40-75%[5]
3. C2-Amination (MW)2-Chloro-6-substituted-9-alkylpurineBenzylamine, DIPEA, 1-Butanol, MW, 135°C, 1h2-Benzylamino-6-substituted-9-alkylpurine43-95%[4]

Table 2: Biological Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

Compound IDTargetAssayIC₅₀ / GI₅₀Cell Line(s)Reference
4e -Cytotoxicity (MTT)2.7 µMHeLa[4]
7h -CytotoxicityPotent vs. CisplatinHL-60 and others[6]
30d CDK12Antiproliferative< 50 nMSK-Br3, HCC1954[5]
30e CDK12Antiproliferative< 50 nMSK-Br3, HCC1954[5]
14q PDGFRαKinase InhibitionNanomolar potencyEOL-1[2]

Signaling Pathways

Many 2,6,9-trisubstituted purine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target class for these compounds are Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

CDK Signaling Pathway cluster_0 Cell Cycle Regulation Cyclin_CDK Cyclin/CDK Complexes Rb Rb Phosphorylation Cyclin_CDK->Rb G2_M G2/M Transition Cyclin_CDK->G2_M Promotes Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest E2F E2F Release Rb->E2F Inhibits S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Purine_Derivative 2,6,9-Trisubstituted Purine Derivative Purine_Derivative->Cyclin_CDK Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFRα PDGF->PDGFR Autophosphorylation Autophosphorylation PDGFR->Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, ERK1/2) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Purine_Derivative 2,6,9-Trisubstituted Purine Derivative Purine_Derivative->Autophosphorylation Inhibits

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-9-phenyl-9H-purine is a synthetic heterocyclic compound belonging to the purine family. This class of molecules has garnered significant interest in medicinal chemistry and drug discovery due to its versatile scaffold, which allows for substitutions at various positions, leading to a wide range of biological activities. Purine analogs are known to act as inhibitors of key cellular enzymes, such as kinases, and can modulate various signaling pathways implicated in diseases like cancer. These characteristics make this compound and its derivatives promising candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

This document provides detailed application notes and protocols for the utilization of this compound in HTS, focusing on its potential as a kinase and STAT3 inhibitor.

Potential Biological Targets and Applications

Research on 2,6,9-trisubstituted purines suggests several potential biological targets for this compound, making it a versatile tool in drug discovery.

  • Kinase Inhibition: Many purine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src, VEGFR2, and PDGFRα.[1][2][3][4] These kinases are crucial regulators of cell cycle progression, proliferation, and angiogenesis, and their dysregulation is a hallmark of cancer.

  • STAT3 Pathway Inhibition: Substituted purines have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Its inhibition is a key strategy in cancer therapy.

  • Hedgehog Signaling Pathway Modulation: Some 2,6,9-trisubstituted purines have been reported as inhibitors of the Hedgehog (Hh) signaling pathway, which is critically involved in embryonic development and can be aberrantly activated in several types of cancer.[1]

Data Presentation: Cytotoxicity of Substituted Purines

The following table summarizes the cytotoxic activity (IC50 values) of representative 2,6,9-trisubstituted purine derivatives against various human cancer cell lines, providing a reference for expected potency.

Compound SeriesCell LineIC50 (µM)Reference
4a-lHCT116Variable[6]
4a-lHL-60>20[6]
4a-lHelaVariable[6]
4a-lH1975Variable[6]
7hHL-60Potent (unspecified)[7]
PD26-TL07HCT-1161.77 ± 0.35[5]
PD26-TL07SW4801.51 ± 0.19[5]
PD26-TL07MDA-MB-2311.25 ± 0.38[5]

Experimental Protocols

General High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign using this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation Assay_Dev Assay Development & Optimization Plate_Prep Compound Plate Preparation (this compound library) Assay_Dev->Plate_Prep Primary_Screen Primary HTS Plate_Prep->Primary_Screen Cell_Culture Cell Culture / Reagent Preparation Cell_Culture->Plate_Prep Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assay Secondary / Orthogonal Assays Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR

Caption: A general workflow for a high-throughput screening campaign.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic in vitro kinase assay to screen for inhibitors of a specific kinase of interest.

1. Materials and Reagents:

  • Recombinant Kinase (e.g., CDK2, Src, PDGFRα)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well assay plates (low-volume, white)

  • Plate reader capable of luminescence or fluorescence detection

2. Assay Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the compound solution to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or fluorescence) on a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STAT3 Reporter Assay

This protocol outlines a cell-based reporter gene assay to identify inhibitors of STAT3 signaling.

1. Materials and Reagents:

  • Human cancer cell line with a stably integrated STAT3-responsive reporter construct (e.g., luciferase or GFP)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • STAT3 activator (e.g., Interleukin-6 (IL-6) or Oncostatin M)

  • Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well clear-bottom, white-walled assay plates

  • Luminometer

2. Assay Procedure:

  • Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Treat the cells with the compound dilutions and incubate for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of a STAT3 activator (e.g., IL-6) and incubate for 6-24 hours.

  • Equilibrate the plate to room temperature.

  • Add the reporter gene assay reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the luminescence signal to a cell viability control if necessary.

  • Calculate the percentage of inhibition of STAT3 activation for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram: STAT3 Inhibition

The following diagram illustrates the potential mechanism of action of this compound as an inhibitor of the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates & binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Compound This compound Compound->STAT3_active inhibits dimerization or DNA binding

Caption: Proposed mechanism of STAT3 inhibition by this compound.

Hit Validation and Secondary Assays

Following a primary high-throughput screen, it is crucial to validate the identified "hits" to eliminate false positives and confirm their biological activity.

Hit Validation Workflow

Hit_Validation Primary_Hits Primary HTS Hits Reconfirmation Re-test in Primary Assay Primary_Hits->Reconfirmation Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Reconfirmation->Orthogonal_Assay Cellular_Assay Cellular Target Engagement Assay (e.g., Western Blot for p-STAT3) Orthogonal_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Compound Validated Lead Compound Selectivity_Profiling->Lead_Compound

Caption: A workflow for the validation of hits from a primary HTS.

Recommended Secondary Assays:

  • Western Blot Analysis: To confirm the inhibition of a specific signaling pathway, Western blotting can be used to measure the phosphorylation status of key proteins (e.g., p-STAT3, p-ERK) in cells treated with this compound.

  • Kinase Selectivity Profiling: To determine the specificity of the compound as a kinase inhibitor, it should be screened against a panel of different kinases.

  • Cell Viability/Cytotoxicity Assays: To assess the therapeutic window of the compound, its cytotoxic effects on both cancerous and non-cancerous cell lines should be determined using assays such as MTT or CellTiter-Glo®.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can provide valuable insights into the structural requirements for its biological activity and help in the optimization of lead compounds.

References

Application Notes and Protocols for the Purification of 2,6-Dichloro-9-phenyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,6-Dichloro-9-phenyl-9H-purine following its synthesis. The primary methods covered are recrystallization and column chromatography, which are standard and effective techniques for achieving high purity of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutics. Its purity is crucial for subsequent reactions and for ensuring the quality and reliability of downstream applications in drug discovery and development. The synthesis of this compound, often achieved via a Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropurine and phenylboronic acid, can result in a crude product containing unreacted starting materials, palladium catalyst residues, and other by-products.[1] This document outlines protocols to effectively remove these impurities.

Potential Impurities

Following a typical Suzuki-Miyaura synthesis, the crude this compound product may contain the following impurities:

  • Unreacted Starting Materials: 2,6-dichloropurine and phenylboronic acid.

  • Catalyst Residues: Palladium catalyst and ligands.

  • Homocoupling By-products: Biphenyl (from the coupling of two phenylboronic acid molecules).

  • Solvent and Reagents: Residual reaction solvents (e.g., DMF, ethanol) and bases.

Purification Strategies

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.

Experimental Protocol: Single Solvent Recrystallization
  • Solvent Selection: Based on solubility tests with similar chlorinated purines, ethanol or a mixture of ethanol and water are suitable solvents. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Efficacy
Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Ethanol)92.598.985
Recrystallization (Ethanol/Water)92.599.280

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the desired product.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase for the purification of this compound.

  • Eluent Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). For more polar impurities, a dichloromethane and methanol gradient can be used.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, bubble-free column. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If a more polar solvent is used for dissolution, it is crucial to keep the volume to an absolute minimum. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation: Column Chromatography Efficacy
Purification MethodStationary PhaseEluent SystemStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Flash Column ChromatographySilica GelHexane:Ethyl Acetate (7:3)92.5>99.575
Flash Column ChromatographySilica GelDichloromethane:Methanol (98:2)92.5>99.570

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the presence of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Protocol cluster_chromatography_steps Column Chromatography Protocol cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Dissolution Dissolve in Hot Solvent Recrystallization->Dissolution Loading Load Sample onto Column Column_Chromatography->Loading Decoloration Decolorize (Optional) Dissolution->Decoloration Hot_Filtration Hot Filtration Decoloration->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation_R Isolate Crystals (Filtration) Crystallization->Isolation_R Pure_Product Pure this compound Isolation_R->Pure_Product Elution Elute with Solvent Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Solvent_Removal Remove Solvent Fraction_Collection->Solvent_Removal Solvent_Removal->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: Workflow for the purification of this compound.

Logical Relationship: Impurity Removal Strategy

Impurity_Removal cluster_impurities Major Impurities cluster_methods Purification Methods Crude_Mixture Crude Product (Target + Impurities) Starting_Materials Unreacted Starting Materials Catalyst Palladium Catalyst Byproducts Homocoupling By-products Recrystallization Recrystallization (Removes less soluble and more soluble impurities) Starting_Materials->Recrystallization Column_Chromatography Column Chromatography (Separates based on polarity) Starting_Materials->Column_Chromatography Catalyst->Column_Chromatography Byproducts->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Strategy for removing common impurities from crude this compound.

References

Application Notes and Protocols for the Characterization of 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative with potential applications in medicinal chemistry and biochemical research. The protocols outlined below cover chromatographic and spectroscopic techniques to ensure structural confirmation, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the separation of purine derivatives.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

    • Mobile Phase: An isocratic or gradient elution can be used. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm is suitable for purine derivatives[1].

    • Injection Volume: 10 µL.

Data Presentation:

Parameter Value
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time Dependent on the specific system and compound, but typically in the range of 5-15 minutes for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification and structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC-MS Conditions:

    • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

    • Column: A C18 reverse-phase column with smaller dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for faster analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally effective for purine derivatives.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Scan Range: m/z 100-500

Data Presentation:

The primary data obtained from LC-MS analysis includes the retention time and the mass-to-charge ratio (m/z) of the analyte. For this compound (Molecular Formula: C₁₁H₆Cl₂N₄, Molecular Weight: 265.09 g/mol )[2], the expected protonated molecule [M+H]⁺ would be observed.

Parameter Expected Value
Molecular Formula C₁₁H₆Cl₂N₄
Molecular Weight 265.09 g/mol
Expected [M+H]⁺ Ion m/z 265.00
Expected Isotopic Pattern A characteristic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. While specific experimental data for this compound is not widely published, data from a closely related compound, 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, can be used for comparative purposes[3].

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • NMR Acquisition Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

Data Presentation (Based on 6-Chloro-9-phenyl-9H-purine-8-carbonitrile in CDCl₃)[3]:

This data provides an estimation of the chemical shifts expected for the phenyl and purine protons and carbons. The absence of the carbonitrile group and the presence of a second chlorine atom in this compound will influence the exact chemical shifts.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Assignment (tentative)
Aromatic Protons7.59-7.70mPhenyl-H
Purine Proton8.91sC2-H
¹³C NMR (101 MHz, CDCl₃) δ (ppm) Assignment (tentative)
Phenyl Carbons125.9, 128.7, 130.3, 130.9, 131.1, 131.4Phenyl-C
Purine Carbons109.7, 151.1, 154.2, 155.2Purine-C

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • FT-IR Analysis:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Data Presentation:

The FT-IR spectrum will show characteristic absorption bands for the purine ring system and the phenyl group.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100-3000Aromatic C-H StretchMedium
1600-1450C=C and C=N Stretching (Purine and Phenyl rings)Medium to Strong
~1350C-N StretchingMedium
~800-700C-Cl StretchingStrong
770-730 and 710-690C-H Out-of-plane Bending (Monosubstituted Phenyl)Strong

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol.

    • Prepare a series of dilutions to determine the molar absorptivity and to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • UV-Vis Analysis:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the same solvent as a blank.

    • Scan the spectrum from 200 to 400 nm.

Data Presentation:

Purine derivatives typically exhibit strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Parameter Expected Value
Solvent Ethanol
λmax Expected in the range of 250-280 nm for similar purine structures.

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity) purification->hplc lcms LC-MS (Identity) purification->lcms nmr NMR (Structure) purification->nmr ftir FT-IR (Functional Groups) purification->ftir uvvis UV-Vis (Electronic Transitions) purification->uvvis data_analysis Spectral & Chromatographic Analysis hplc->data_analysis lcms->data_analysis nmr->data_analysis ftir->data_analysis uvvis->data_analysis reporting Application Note Generation data_analysis->reporting

Overall workflow for the characterization of this compound.

Potential Signaling Pathway Involvement

Substituted purine derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key signaling pathways. The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and proliferation and are common targets for anti-cancer agents. It is plausible that this compound may exert its biological effects by interfering with these pathways.

The diagram below illustrates a potential mechanism where a purine analog inhibits the PI3K/Akt pathway, a pro-survival pathway, and/or activates the MAPK/ERK pathway, which can have pro-apoptotic effects, ultimately leading to programmed cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition transcription Gene Transcription (Survival) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis_promotion Promotion of Apoptosis erk->apoptosis_promotion apoptosis Apoptosis apoptosis_inhibition->apoptosis apoptosis_promotion->apoptosis purine_analog This compound purine_analog->pi3k Inhibition purine_analog->erk Modulation

Potential signaling pathways modulated by this compound leading to apoptosis.

References

Application Notes and Protocols: In Vitro Evaluation of 2,6-Dichloro-9-phenyl-9h-purine on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: No specific experimental data was found in the public domain for the in vitro effects of 2,6-Dichloro-9-phenyl-9h-purine on breast cancer cells. The following application notes and protocols are a generalized guide based on methodologies used for analogous purine derivatives in breast cancer research. The provided data tables are illustrative examples from studies on other substituted purine compounds.

Introduction

Purine analogs represent a class of heterocyclic compounds that are of significant interest in oncology drug discovery due to their structural similarity to endogenous purines, allowing them to interfere with various cellular processes. Substituted purines have been shown to exhibit a range of anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs), induction of apoptosis, and arrest of the cell cycle. This document provides a comprehensive set of protocols for the in vitro evaluation of novel purine derivatives, such as this compound, against breast cancer cell lines. The methodologies described herein cover the assessment of cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: Cytotoxicity of Substituted Purine Derivatives in Breast Cancer Cell Lines

The following tables summarize the cytotoxic effects of various substituted purine analogs on common breast cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and for the selection of appropriate concentration ranges for initial experiments with novel compounds like this compound.

Table 1: IC50/GI50 Values of Various Purine Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50/GI50 (µM)Reference Compound
PD26-TL07 (a 2,6-disubstituted purine)MDA-MB-2311.25 ± 0.38-
Novel 2,6,9-trisubstituted purines (analogs 30d, 30e)SK-Br3< 0.05-
Novel 2,6,9-trisubstituted purines (analogs 30d, 30e)HCC1954< 0.05-
DL-3 (synthetic derivative)MDA-MB-2315.3 ± 0.69-
DL-3 (synthetic derivative)MCF-73.54 ± 0.76-
DL-4 (synthetic derivative)MDA-MB-2317.9 ± 0.99-
DL-4 (synthetic derivative)MCF-74.75 ± 1.09-
CYT-Rx20 (β-nitrostyrene derivative)MCF-70.81 ± 0.04 (µg/mL)-
CYT-Rx20 (β-nitrostyrene derivative)MDA-MB-2311.82 ± 0.05 (µg/mL)-

Data compiled from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MCF-7 (Estrogen receptor-positive, luminal A)

    • MDA-MB-231 (Triple-negative, basal-like)

    • SK-Br3 (HER2-positive)

    • MCF-10A (Non-tumorigenic breast epithelial cells - for selectivity assessment)

  • Culture Medium:

    • MCF-7 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • SK-Br3: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Breast cancer cells

    • Complete culture medium

    • This compound (or other test compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Breast cancer cells

    • Test compound

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

    • The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Breast cancer cells

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_setup Initial Setup cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation start Select Breast Cancer Cell Lines culture Cell Culture and Maintenance start->culture cytotoxicity Cytotoxicity Assay (MTT) culture->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (PI Staining) cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apoptosis Apoptosis Assay (Annexin V/PI) apop_rate Quantify Apoptosis Rate apoptosis->apop_rate ic50->cell_cycle ic50->apoptosis conclusion Evaluate Anticancer Potential cycle_dist->conclusion apop_rate->conclusion

Caption: General experimental workflow for the in vitro evaluation of a novel purine compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Membrane Potential (ΔΨm) Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway often modulated by anticancer agents.

References

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-9-phenyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,6-dichloro-9-phenyl-9H-purine and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase and transcription factor inhibitors. The protocols outlined below are based on established synthetic methodologies, including the chlorination of purine precursors and subsequent N-arylation.

Introduction

Purine analogues are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The 2,6,9-trisubstituted purine scaffold is of particular interest due to its ability to mimic the natural purine bases and interact with various biological targets. Specifically, derivatives of this compound have been investigated as potent inhibitors of protein kinases and signal transducers and activators of transcription (STATs), which are often dysregulated in cancer and inflammatory diseases. The chlorine atoms at the 2 and 6 positions provide reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a readily available purine precursor, such as xanthine, into the key intermediate, 2,6-dichloropurine. This is followed by a regioselective N-arylation at the 9-position of the purine ring with a phenyl group.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis of this compound.

StepReactant 1Reactant 2Reagents/CatalystSolventProductRepresentative Yield (%)
1XanthinePhosphorus oxychloride (POCl₃)N,N-Dimethylaniline-2,6-Dichloropurine~60-93%
22,6-DichloropurinePhenylboronic acidCopper(II) acetate, PyridineDichloromethaneThis compoundNot specified in literature, but similar reactions yield 40-78%

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropurine

This protocol describes the chlorination of xanthine using phosphorus oxychloride.

Materials:

  • Xanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice water

  • Sodium hydroxide (NaOH) solution (10 N)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in an excess of phosphorus oxychloride.

  • To this suspension, add N,N-dimethylaniline as a catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water with stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a 10 N sodium hydroxide solution until the pH is slightly alkaline to liberate the free base of any remaining catalyst.

  • Extract the aqueous layer with diethyl ether to remove the N,N-dimethylaniline.

  • Re-acidify the aqueous layer with hydrochloric acid to precipitate the crude 2,6-dichloropurine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This protocol details the N-arylation of 2,6-dichloropurine with phenylboronic acid, a method adapted from the Chan-Lam coupling reaction.[1]

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic acid

  • Anhydrous Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,6-dichloropurine, phenylboronic acid (2-3 equivalents), and anhydrous copper(II) acetate (1-2 equivalents).

  • Dissolve the solids in dichloromethane.

  • Add pyridine (2-3 equivalents) to the reaction mixture.

  • Stir the slurry at room temperature for 24-72 hours. The reaction should be open to the air. Monitor the reaction progress by TLC.

  • Upon completion, the crude reaction mixture can be directly purified by flash column chromatography on silica gel.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Combine the fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine POCl₃, N,N-Dimethylaniline Reflux Final_Product This compound Dichloropurine->Final_Product Cu(OAc)₂, Pyridine CH₂Cl₂, Room Temp Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Final_Product

Caption: Synthetic route to this compound.

Potential Signaling Pathway Inhibition

Many 2,6,9-trisubstituted purine derivatives have been shown to act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[2] For instance, they can interfere with pathways such as the MAPK/ERK and STAT signaling cascades, which are often hyperactivated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 2,6-Dichloro-9-phenyl- 9H-purine Derivative Inhibitor->RAF Inhibition Inhibitor->JAK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Reaction for 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 2,6-dichloropurine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki-Miyaura reaction with 2,6-dichloropurine?

A1: The Suzuki-Miyaura reaction with 2,6-dichloropurine is highly regioselective. When using one equivalent of boronic acid, the coupling reaction occurs preferentially at the C6 position of the purine ring.[1][2] This is due to the higher reactivity of the C6 position in di- or trihalogenated purines.[2] To achieve disubstitution at both the C2 and C6 positions, an excess of the boronic acid (e.g., 3 equivalents) is required.[1]

Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura coupling of 2,6-dichloropurine?

A2: For the coupling of halopurines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been reported as a superior catalyst compared to other systems like Pd(dba)₂/P(o-tol)₃, Pd(dba)₂/AsPh₃, and PdCl₂(PPh₃)₂.[1] Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki-Miyaura reactions.[3]

Q3: What are the most effective bases for this reaction?

A3: Potassium carbonate (K₂CO₃) has been shown to be a very efficient base for the Suzuki-Miyaura coupling of halopurines.[1] Other bases such as sodium carbonate, cesium carbonate, and organic amines like diisopropylethylamine have been reported to be ineffective in some cases.[1] Potassium phosphate (K₃PO₄) is another commonly used and effective base.[4]

Q4: What solvent systems are suitable for the Suzuki-Miyaura reaction with 2,6-dichloropurine?

A4: The choice of solvent can significantly impact the reaction's success and may depend on the electronic properties of the boronic acid used.

  • Anhydrous toluene is often preferred for couplings with electron-rich arylboronic acids.[1][2]

  • Aqueous dimethoxyethane (DME) is recommended for reactions involving electron-poor arylboronic acids and alkenylboronic acids.[1][2]

  • Other common solvents for Suzuki-Miyaura reactions include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][4]

Q5: What are common side reactions to be aware of?

A5: Several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[4] This can be more prevalent with electron-withdrawing groups on the aryl boronic acid and at higher temperatures.[4]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of Pd(II) species and oxygen.[3]

  • Dehalogenation: The starting 2,6-dichloropurine can be reduced, replacing a chlorine atom with hydrogen.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Reaction Conversion Inactive catalystEnsure the use of a fresh, high-quality Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure it is properly reduced in situ.[3]
Ineffective baseSwitch to a more effective base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4] Ensure the base is anhydrous if using anhydrous reaction conditions.
Inappropriate solventIf using an electron-rich boronic acid, try anhydrous toluene. For electron-poor or alkenylboronic acids, an aqueous DME mixture may be more suitable.[1][2]
Low reaction temperatureThe reaction typically requires elevated temperatures, often in the range of 85-100°C.[1]
Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation) Presence of oxygenAs mentioned above, ensure the reaction is performed under strictly anaerobic conditions to minimize homocoupling.[3]
Sub-optimal base or solventThe choice of base and solvent can influence the rate of side reactions. Experiment with different combinations.
High temperature or prolonged reaction timeThese conditions can favor protodeboronation.[4] Try to run the reaction at the lowest effective temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Poor Regioselectivity (Substitution at C2 instead of C6) Incorrect stoichiometryFor monosubstitution at the C6 position, use approximately one equivalent of the boronic acid.[1]
Different halogen leaving groupsWhile not directly applicable to 2,6-dichloropurine, it's important to note that the reactivity of halogens in Suzuki-Miyaura coupling follows the trend I > OTf > Br > Cl.[5][6] If working with mixed halopurines, the more reactive halogen will typically react first.

Experimental Protocols

General Procedure for Monosubstitution at the C6 Position

This protocol is adapted from a general procedure for the cross-coupling of 2,6-dihalopurines.[1]

  • Preparation: In a Schlenk flask, add 9-benzyl-2,6-dichloropurine (0.5 mmol), the desired arylboronic acid (0.54 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 2,6-Dichloropurine, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon Purge) reagents->inert add_solvent_catalyst Add Degassed Solvent and Pd Catalyst inert->add_solvent_catalyst heat Heat Reaction Mixture (e.g., 85-100°C) add_solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A flowchart illustrating the key steps in performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L₂-Ar' (Transmetalation Product) pd2_halide->pd2_aryl Transmetalation product Ar-Ar' (Product) reagents Ar-X + Ar'-B(OR)₂ product->pd0 Reductive Elimination base Base base->pd2_halide

Caption: A diagram showing the main steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2,6-Dichloro-9-phenyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-9-phenyl-9H-purine. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Troubleshooting Guide

Low yield is a primary concern in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.

dot

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst and Ligand System start->check_catalyst check_workup 4. Assess Work-up and Purification start->check_workup sub_reagents1 Degraded 2,6-dichloropurine or phenylboronic acid? check_reagents->sub_reagents1 sub_reagents2 Incorrect stoichiometry? check_reagents->sub_reagents2 sub_reagents3 Purity of solvent and base? check_reagents->sub_reagents3 sub_conditions1 Suboptimal temperature? check_conditions->sub_conditions1 sub_conditions2 Incorrect reaction time? check_conditions->sub_conditions2 sub_conditions3 Atmosphere not inert? check_conditions->sub_conditions3 sub_catalyst1 Catalyst deactivation? check_catalyst->sub_catalyst1 sub_catalyst2 Inappropriate catalyst/ligand combination? check_catalyst->sub_catalyst2 sub_catalyst3 Insufficient catalyst loading? check_catalyst->sub_catalyst3 sub_workup1 Product loss during extraction? check_workup->sub_workup1 sub_workup2 Decomposition on silica gel? check_workup->sub_workup2 sub_workup3 Incomplete precipitation/crystallization? check_workup->sub_workup3 solution_reagents1 Use fresh, high-purity reagents. Store sensitive reagents under inert atmosphere. sub_reagents1->solution_reagents1 sub_reagents2->solution_reagents1 sub_reagents3->solution_reagents1 solution_conditions1 Screen a range of temperatures (e.g., 80-120 °C). Monitor reaction progress by TLC or LC-MS. sub_conditions1->solution_conditions1 sub_conditions2->solution_conditions1 sub_conditions3->solution_conditions1 solution_catalyst1 Use fresh catalyst. Consider a pre-catalyst. Screen different ligands (e.g., phosphine-based for Pd, phenanthroline for Cu). sub_catalyst1->solution_catalyst1 sub_catalyst2->solution_catalyst1 sub_catalyst3->solution_catalyst1 solution_workup1 Optimize extraction solvent and pH. Consider alternative purification methods (e.g., recrystallization, preparative HPLC). sub_workup1->solution_workup1 sub_workup2->solution_workup1 sub_workup3->solution_workup1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

A1: Low yields can stem from several factors:

  • Poor quality of starting materials: 2,6-dichloropurine can be susceptible to hydrolysis, and phenylboronic acid can dehydrate to form the unreactive trimeric anhydride.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of base and solvent are critical.

  • Catalyst inefficiency or deactivation: The choice of catalyst (e.g., copper or palladium-based) and ligand is crucial for efficient coupling.

  • Side reactions: Formation of undesired isomers or byproducts can consume starting materials.

  • Difficult purification: The product may be difficult to separate from starting materials or byproducts, leading to losses during work-up.

Q2: How can I improve the yield of the N-arylation step?

A2: To improve the yield of the N-arylation of 2,6-dichloropurine, consider the following:

  • Reagent Quality: Use freshly purchased or purified 2,6-dichloropurine and phenylboronic acid. Ensure solvents are anhydrous and bases are of high purity.

  • Catalyst System: For copper-catalyzed reactions (Ullmann-type), Cu(OAc)₂ is a common choice. For palladium-catalyzed reactions (Buchwald-Hartwig type), a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) is often effective.

  • Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The solvent should be high-boiling and aprotic, such as dioxane, toluene, or DMF.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Hydrolysis of the chloro groups: The chloro substituents on the purine ring can be susceptible to hydrolysis, especially in the presence of moisture and a strong base. This leads to the formation of hydroxy-purine byproducts.

  • Homocoupling of phenylboronic acid: This side reaction can occur, leading to the formation of biphenyl.

  • Formation of N7-isomer: While the N9-arylation is generally favored for purines, the formation of the N7-isomer is a possibility that should be monitored, particularly under different reaction conditions.

  • Protodeboronation: Phenylboronic acid can be converted back to benzene, reducing the amount available for the desired coupling reaction.

Q4: Which analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. LC-MS is highly recommended for more precise monitoring and for detecting the masses of the desired product and any major byproducts.

  • Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the final product and assess its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Melting Point: To compare with literature values for the known compound.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative Data)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Cu(OAc)₂ (10)NoneK₂CO₃ (2)DMF1102465
2Cu(OAc)₂ (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF1101878
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001285
4Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane1001282
5CuI (10)NoneK₃PO₄ (2)Dioxane1102472

Note: This data is illustrative and compiled from general trends observed in the literature for similar N-arylation reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 2,6-Dichloropurine

This protocol is based on a general method for the regioselective N-9 arylation of purines.

dot

Copper_Catalyzed_Reaction start Start reagents Combine 2,6-dichloropurine, phenylboronic acid, Cu(OAc)₂, and base in a reaction vessel. start->reagents solvent Add anhydrous solvent (e.g., DMF or Dioxane). reagents->solvent inert Flush with an inert gas (e.g., Argon or Nitrogen). solvent->inert heat Heat the reaction mixture (e.g., 100-120 °C). inert->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool workup Perform aqueous work-up and extract with an organic solvent. cool->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end End purify->end

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction flask, add 2,6-dichloropurine (1.0 equiv), phenylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Palladium-Catalyzed N-Arylation of 2,6-Dichloropurine (Buchwald-Hartwig Amination)

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • 2,6-Dichloropurine

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or another suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,6-dichloropurine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried reaction flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Technical Support Center: Navigating Regioselectivity in Purine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing regioselectivity challenges in purine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for controlling the site of substitution on the purine ring.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of N7 and N9 isomers during the alkylation of our purine. What are the primary factors influencing this lack of regioselectivity?

A1: The formation of both N7 and N9 isomers is a common challenge in purine chemistry. The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is kinetically favored but can be the minor product under many conditions.[1][2] Several factors influence the regioselectivity of purine alkylation:

  • Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can favor the formation of the less sterically hindered N9 isomer. Conversely, specific protecting groups can be used to sterically shield one nitrogen atom, directing alkylation to the other.

  • Electronic Effects: The electron density at the N7 and N9 positions of the purine ring can be influenced by substituents. Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms, thereby affecting the site of alkylation.

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the ratio of N7 to N9 products. Kinetically controlled conditions (e.g., lower temperatures) may favor the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) typically yield more of the N9 isomer.[1][2]

  • Catalysts: Lewis acids and other catalysts can play a crucial role in directing the regioselectivity of both alkylation and glycosylation reactions.[1][2][3][4]

Q2: How can we selectively synthesize the N9-substituted purine isomer?

A2: Achieving high regioselectivity for the N9 position is often desirable and can be accomplished through several strategies:

  • Use of Protecting Groups: Introducing a protecting group at the N7 position can effectively block it from reacting, thus directing substitution to the N9 position.

  • Thermodynamic Control: Running the reaction at a higher temperature for a longer duration can favor the formation of the more stable N9 isomer.[1][2]

  • Specific Synthetic Routes: Certain synthetic methodologies, such as solid-phase synthesis, have been developed to specifically yield N9-substituted purine derivatives.[5][6][7] For instance, the arylation of polymer-supported amines with 4,6-dichloro-5-nitropyrimidine followed by subsequent cyclization steps can lead to the desired N9-substituted purines.[5][6][7]

  • Catalyst Selection: The choice of catalyst can be critical. For example, in glycosylation reactions, certain catalysts are known to predominantly yield the N9-glycosylated product.

Q3: We are interested in synthesizing the less common N7-substituted purine. What methods can we employ to favor its formation?

A3: While often the minor product, several techniques can be used to selectively synthesize the N7 isomer:

  • Kinetic Control: Performing the reaction at lower temperatures and for shorter durations can favor the formation of the kinetically preferred N7 product.[1][2]

  • Directing Groups: The use of specific directing groups on the purine scaffold can promote substitution at the N7 position.

  • Specific Reagents and Catalysts: Recent studies have shown that the use of certain Lewis acids, such as SnCl₄, in combination with silylated purines can lead to highly regioselective N7-tert-alkylation.[1][2]

  • Multi-step Synthesis: Unambiguous synthesis of N7-substituted purines can be achieved through multi-step procedures, such as the cyclization of appropriately substituted imidazole or pyrimidine precursors.[2][8][9] For example, starting from 4-aminoimidazole-5-carbaldehyde oximes can lead to the efficient synthesis of 7-substituted purines.[8]

Troubleshooting Guides

Problem: Poor N7/N9 Regioselectivity in Alkylation

Potential Cause Troubleshooting Step Expected Outcome
Reaction is under thermodynamic control.Lower the reaction temperature and shorten the reaction time.Increased ratio of the kinetically favored N7 isomer.
Inappropriate solvent.Screen different solvents. Less polar solvents like THF or 2-MeTHF have been shown to improve N7 selectivity in some cases.[10]Altered N7/N9 ratio.
Steric hindrance is not being effectively utilized.Introduce a bulky protecting group at the desired non-reactive nitrogen. The 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to be an effective directing group for regioselective alkylation.[11]High regioselectivity for the unprotected nitrogen.
Catalyst is not optimal for desired isomer.For N7-tert-alkylation, consider using SnCl₄ with a silylated purine.[1][2] For N9-glycosylation, TMSOTf can be an effective catalyst.[3]Improved yield of the desired regioisomer.

Problem: Difficulty in Synthesizing N7-Glycosyl Purines

Potential Cause Troubleshooting Step Expected Outcome
Standard Vorbrüggen conditions favor N9-glycosylation.Utilize a modified Vorbrüggen protocol with SnCl₄ or TiCl₄ as the Lewis acid catalyst with a silylated purine derivative.[3][4]Increased formation of the N7-glycosylated product.
The synthetic route is not regioselective.Employ a multi-step approach involving the cyclization of a pre-glycosylated imidazole precursor. This method offers unambiguous regioselectivity for the N7 position.[3][12]Exclusive formation of the N7-glycosyl purine.
Reaction conditions are not optimized.Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for N7-glycosylation.Improved yield and purity of the N7-nucleoside.

Quantitative Data Summary

Table 1: Effect of Lewis Acid and Solvent on N7-tert-Butylation of 6-Chloropurine [1][2]

EntryLewis AcidSolventTime (h)Temperature (°C)N7:N9 RatioIsolated Yield of N7 Isomer (%)
1SnCl₄DCE19RT87:1178
2SnCl₄ACN3RT87:1178
3TiCl₄DCE19RT66:3443
4SnCl₄DCE35087:12-
5SnCl₄ACN35048:32-

Data extracted from a study on direct N7 regioselective tert-alkylation. Conditions: Silylated 6-chloropurine, 3 equiv. tert-butyl bromide.

Table 2: Influence of Catalyst on Regioselective Glycosylation of 6-Chloropurine [3]

EntryCatalystSolventTemperature (°C)N7:N9 Ratio
1TMSOTfDCE80Almost exclusively N9
2SnCl₄DCERT85:15
3TiCl₄DCERT70:30
4FeCl₃DCERTMostly N9

Data from a study on N7 regioselective glycosylation.

Experimental Protocols

Protocol 1: General Procedure for N7-Regioselective tert-Butylation of 6-Chloropurine [1][2]

  • To a solution of 6-chloropurine in an appropriate solvent (e.g., DCE or ACN), add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature until the purine is completely dissolved.

  • Cool the reaction mixture to 0 °C and add the Lewis acid (e.g., SnCl₄) dropwise.

  • Add tert-butyl bromide and allow the reaction to proceed at room temperature for the optimized time (e.g., 3-19 hours).

  • Monitor the reaction progress by LC/MS.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N7-tert-butyl-6-chloropurine.

Protocol 2: N7-Regioselective Glycosylation of 6-Chloropurine using SnCl₄ [3][4]

  • Suspend 6-chloropurine in anhydrous 1,2-dichloroethane (DCE).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture until a clear solution is obtained, indicating the formation of the silylated purine.

  • Cool the solution to room temperature and add the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

  • Add SnCl₄ dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through Celite and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to separate the N7 and N9 isomers.

Visualizations

regioselectivity_overview cluster_purine Purine Substrate cluster_products Potential Products purine Purine reagents Alkylating/Glycosylating Agent + Conditions purine->reagents Reaction N9_isomer N9-Isomer (Thermodynamically Favored) N7_isomer N7-Isomer (Kinetically Favored) reagents->N9_isomer High Temp, Long Time reagents->N7_isomer Low Temp, Short Time

Caption: General overview of factors influencing N7 vs. N9 regioselectivity in purine synthesis.

troubleshooting_workflow start Start: Undesired N7/N9 Ratio check_temp Is the reaction at low temperature? start->check_temp lower_temp Action: Lower temperature and shorten reaction time check_temp->lower_temp No check_catalyst Is the catalyst optimized for the desired isomer? check_temp->check_catalyst Yes lower_temp->check_catalyst change_catalyst Action: Screen different Lewis acids (e.g., SnCl₄ for N7) check_catalyst->change_catalyst No use_pg Consider using a protecting/directing group check_catalyst->use_pg Yes change_catalyst->use_pg end End: Improved Regioselectivity use_pg->end

Caption: A troubleshooting workflow for improving regioselectivity in purine alkylation/glycosylation.

protecting_group_strategy cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation/Glycosylation cluster_2 Step 3: Deprotection purine Purine protected_purine N7-Protected Purine purine->protected_purine + PG pg Protecting Group (PG) n9_product_protected N9-Substituted, N7-Protected Purine protected_purine->n9_product_protected + R-X reagent R-X n9_product Pure N9-Product n9_product_protected->n9_product - PG

Caption: A schematic representation of a protecting group strategy to achieve N9-regioselectivity.

References

Technical Support Center: Improving the Solubility of 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2,6-Dichloro-9-phenyl-9h-purine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a synthetic, purine-based organic compound. Its physicochemical properties indicate that it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in aqueous solutions.[1][2] This poor water solubility is a common challenge for many heterocyclic compounds being evaluated in biological systems.[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "compound crashing" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The organic solvent is diluted, and the compound is no longer able to stay in solution, causing it to precipitate. This can lead to inaccurate and highly variable results in biological assays.[5]

To prevent this, you can try the following initial steps:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and often below 0.5% for cell-based assays to avoid solvent-induced toxicity or off-target effects.[6]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in a supersaturated state for the duration of the assay.[5]

  • Gentle Mixing: Ensure thorough but gentle mixing upon dilution to avoid localized high concentrations of the compound that can initiate precipitation.

If these initial steps are insufficient, you will need to explore more advanced formulation strategies as detailed in the troubleshooting guides below.

Q3: What are the maximum recommended concentrations of common organic solvents for cell-based assays?

A3: The tolerance of cell lines to organic solvents can vary significantly. It is always best to perform a solvent tolerance test for your specific cell line and assay. However, the following table provides general guidelines for commonly used solvents.

SolventTypical Maximum Concentration for Cell-Based AssaysNotes
DMSO 0.1% - 1.0%Can induce cell differentiation or stress at higher concentrations.[5]
Ethanol 0.1% - 0.5%Can be toxic to cells at higher concentrations.[7]
Propylene Glycol 0.1% - 1.0%Generally considered less toxic than ethanol.[3]
Polyethylene Glycol (PEG 300/400) 0.5% - 2.0%High concentrations can increase the viscosity of the medium.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

If you are facing solubility challenges with this compound, a systematic approach to test various solubilization strategies is recommended. The following workflow outlines a logical progression for identifying a suitable formulation.

G cluster_0 Solubility Enhancement Workflow A Start: Compound precipitates in aqueous buffer B Step 1: Optimize Co-Solvent System (e.g., DMSO, Ethanol, PEG) A->B C Soluble? B->C D Step 2: Adjust pH of the Assay Buffer C->D No J Proceed with Biological Assay C->J Yes E Soluble? D->E F Step 3: Use Surfactants (e.g., Tween-80, Pluronic F-68) E->F No E->J Yes G Soluble? F->G H Step 4: Formulate with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) G->H No G->J Yes I Soluble? H->I I->J Yes K Consider Advanced Formulation (e.g., Nanosuspension, Prodrug) I->K No

Caption: A systematic workflow for troubleshooting and improving compound solubility.

Method 1: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. The key is to find a balance between enhancing solubility and minimizing solvent toxicity.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous assay buffers containing different co-solvents at various concentrations (see table below for suggestions).

  • Test Dilution: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final compound concentration.

  • Observe Precipitation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature. A nephelometer or plate reader measuring absorbance at a high wavelength (e.g., 650 nm) can be used for quantitative assessment of turbidity.

  • Select Optimal System: Choose the co-solvent system that solubilizes the compound at the desired concentration with the lowest percentage of organic solvent.

Table of Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationMaximum Tolerated (General)Reference
Dimethyl Sulfoxide (DMSO)0.5% (v/v)< 1%[5]
Ethanol0.5% (v/v)< 1%[7]
Propylene Glycol (PG)1% (v/v)< 2%[3]
Polyethylene Glycol 400 (PEG 400)1% (v/v)< 5%[3]
Glycerol1% (v/v)< 5%[8]
Method 2: pH Adjustment

The solubility of ionizable compounds, including many purine derivatives, can be highly dependent on pH.[9][10] Purines contain nitrogen atoms that can be protonated or deprotonated, changing the overall charge and polarity of the molecule. For a weakly basic compound, increasing acidity (lowering pH) can increase solubility. Conversely, for a weakly acidic compound, increasing basicity (raising pH) can improve solubility.[11]

G cluster_0 pH Effect on a Weakly Basic Compound (B) cluster_1 Increased Solubility cluster_2 Decreased Solubility A Low pH (Acidic) High [H+] B Equilibrium Shift: B + H+ ⇌ BH+ A->B C High pH (Basic) Low [H+] B->C D BH+ (Protonated, Charged, More Water Soluble) B->D Favored E B (Neutral, Uncharged, Less Water Soluble) B->E Favored

Caption: Impact of pH on the solubility of a weakly basic compound.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of biologically compatible buffers covering a range of pH values (e.g., pH 5.0 to 8.0). Examples include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).

  • Add Compound: Add an excess amount of solid this compound to each buffer.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Soluble Compound: Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the compound is most soluble. If a suitable pH is found, ensure it is compatible with your biological assay system.

Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[13][14]

G cluster_0 Cyclodextrin Inclusion Complex Formation A Poorly Soluble Drug B + C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D E Drug-Cyclodextrin Complex (Water Soluble)

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Experimental Protocol: Cyclodextrin Formulation

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are common choices due to their high water solubility and low toxicity.[12][15]

  • Prepare Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Form Complex: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Shake or sonicate the mixture for an extended period (e.g., 24-72 hours) at a controlled temperature.

  • Determine Solubility: Separate the undissolved solid by centrifugation or filtration and quantify the concentration of the dissolved compound in the supernatant, as described in the pH-solubility protocol.

  • Prepare Stock Solution: Once an effective concentration is determined, a stock solution can be prepared by dissolving the compound in the appropriate cyclodextrin solution, which can then be diluted into the assay medium.

Table of Commonly Used Cyclodextrins

Cyclodextrin DerivativeAbbreviationKey FeaturesReference
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility, low toxicity, widely used.[16]
Sulfobutylether-β-cyclodextrinSBE-β-CDVery high aqueous solubility, anionic nature can enhance complexation with cationic drugs.[12]
Methyl-β-cyclodextrinM-β-CDHigh solubilizing capacity, but can extract cholesterol from cell membranes, potentially causing toxicity.[12]
γ-cyclodextrinγ-CDLarger cavity size, suitable for larger molecules.[14]
Guide 2: Advanced Strategies

If the above methods do not provide sufficient solubility, more advanced formulation techniques may be required. These typically involve specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] Techniques like micronization and nanosuspension formation can be employed.[17]

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state, often dispersed within a polymer matrix, can significantly enhance its apparent solubility and dissolution rate.[2][17]

These advanced strategies are often explored in later stages of drug development but can be considered if the compound shows high promise and standard methods fail.[17]

References

overcoming challenges in the purification of purine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with purine derivatives.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of purine derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Retention of Polar Purine Derivatives on Reversed-Phase (C18) Columns The compound is too polar for significant hydrophobic interaction with the stationary phase.1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a high organic, low aqueous mobile phase.[1] 2. Use an Amine-based Column: These columns can provide different selectivity and are effective for purifying purines, sometimes using aqueous normal-phase conditions.[2][3] 3. Add an Ion-Pairing Reagent: For analytical separations, reagents like tetrabutylammonium phosphate can be added to the mobile phase to increase the retention of polar, charged analytes on a reversed-phase column.[4]
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the silica backbone. - pH of the mobile phase is inappropriate for the analyte's pKa. - Column overload.1. Add a Mobile Phase Modifier: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For basic purines, a basic modifier like triethylamine may be necessary, although it is required less frequently.[2][5] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. 3. Reduce Sample Load: Decrease the amount of sample injected onto the column.[6]
Analyte Precipitation During Sample Preparation or on the Column - Low solubility of the purine derivative in the chosen solvent or mobile phase. - Guanine and some of its derivatives are notoriously insoluble in water at neutral pH.[7]1. Adjust pH of the Sample Solvent: Guanine, for instance, is soluble at high pH (e.g., in 1 M NaOH) or very low pH.[7] Note that neutralizing a high pH solution will cause precipitation.[7] 2. Use a Stronger/Cosolvent: For sample preparation, use a solvent the compound is fully soluble in, such as DMSO, then dilute into the mobile phase if possible. 3. Modify Mobile Phase: For chromatography, ensure the starting mobile phase composition is sufficient to keep the analyte soluble.[8]
Co-elution of Structurally Similar Purine Derivatives The selected column and mobile phase do not provide sufficient selectivity to resolve the compounds.1. Optimize the Mobile Phase: Perform a gradient optimization. For HILIC, adjusting the water content and salt concentration can significantly impact selectivity.[9] 2. Change the Stationary Phase: Different stationary phases offer different selectivities. If a C18 column fails, try a phenyl-hexyl, an embedded polar group (EPG), or a HILIC column. Amine columns can also provide unique selectivity for purines.[2][3] 3. Change the Chromatography Mode: Switch from reversed-phase to HILIC or vice-versa. HILIC elution order is often opposite to that of reversed-phase.[1]
Low Recovery of the Purified Compound - Irreversible adsorption onto the column. - Precipitation on the column. - Degradation of the compound during purification.1. Check for Irreversible Binding: Use a stronger elution solvent or add a modifier. For purines with chelating properties, ensure there are no problematic metal ions in the system. 2. Address Precipitation: See the "Analyte Precipitation" issue above. Eluting with a linear gradient instead of a step gradient can sometimes prevent precipitation by keeping the concentration lower.[6] 3. Check Compound Stability: Ensure the pH and solvents used are not causing degradation. Some purine derivatives are susceptible to acid or base hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel purine derivative?

A1: The polarity of your compound is the most critical factor.[2]

  • Non-polar derivatives (e.g., with benzyl or other large hydrophobic groups) are often amenable to normal-phase chromatography on silica gel with solvent systems like hexane/ethyl acetate.[2][5]

  • Polar derivatives (e.g., with hydroxyl, amine, or phosphate groups) are better suited for reversed-phase (C18) chromatography with water/acetonitrile or water/methanol gradients.[2]

  • Very polar derivatives that are poorly retained on C18 columns are excellent candidates for HILIC.[1][10]

Q2: My purine derivative is highly water-soluble. How can I purify it using flash chromatography?

A2: For highly water-soluble compounds, reversed-phase chromatography is often unsuccessful due to poor retention. The recommended technique is HILIC, also known as aqueous normal-phase.[3] This involves using a polar column (silica, diol, or amine) and eluting with a gradient starting from a high concentration of a water-miscible organic solvent (like acetonitrile) and increasing the concentration of water.[3] It is crucial to load the sample in a way that avoids immediate elution; adsorbing the sample onto a solid support like Celite is a common strategy.[3]

Q3: When should I add a modifier like TFA or triethylamine to my mobile phase?

A3: Modifiers are used to improve peak shape by suppressing unwanted interactions.

  • TFA or Formic Acid (0.05-0.1%): Use these in reversed-phase chromatography to sharpen the peaks of acidic or basic compounds by ensuring a consistent ionic state and masking interactions with the stationary phase.[2][5]

  • Triethylamine (TEA) or Ammonia: These basic modifiers can be used to improve the peak shape of basic purines, particularly on silica gel, by deactivating acidic silanol sites. However, for many purines on modern columns, they are not required.[2]

Q4: Can I use the same column for both normal-phase and HILIC?

A4: Yes, a standard silica gel column can be used for both traditional normal-phase (e.g., hexane/ethyl acetate) and HILIC (e.g., acetonitrile/water).[1] However, it is critical to ensure the column is properly equilibrated with the new solvent system before use. Switching between these modes requires extensive washing and equilibration steps.

Data & Performance Metrics

Quantitative data is summarized below to aid in method selection.

Table 1: Comparison of Chromatographic Modes for Purine Derivative Purification

FeatureNormal-Phase (Silica)Reversed-Phase (C18)HILIC (Silica, Amide, Diol)
Primary Interaction AdsorptionHydrophobic PartitioningPartitioning into an aqueous layer, plus adsorption/electrostatic interactions[10]
Typical Analytes Non-polar to moderately polar purinesModerately polar to non-polar purinesVery polar, water-soluble purines and nucleosides[3]
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18)Polar (e.g., Silica, Amide, Diol, Zwitterionic)[11]
Mobile Phase Non-polar solvents (Hexane, Ethyl Acetate, DCM)[2]Polar solvents (Water, Acetonitrile, Methanol)[2]Aprotic organic solvent with a small amount of aqueous buffer[10]
Elution Order Least polar elutes firstMost polar elutes firstLeast hydrophilic elutes first
Advantages Inexpensive, good for non-polar compoundsRobust, wide range of applications, good for many purine drugsExcellent for retaining and separating very polar compounds not retained by RP[1]
Disadvantages Poor performance for polar/ionic compounds, solvent toxicityPoor retention for very polar compoundsCan require longer equilibration times, sensitive to mobile phase composition[11]

Table 2: Performance Characteristics of Analytical HPLC Methods for Purine Derivatives

MethodAnalytesDetection Limits (LOD)Recovery (%)Precision (RSD %)Reference
Reversed-Phase HPLC-UV Uric acid, xanthine, hypoxanthine, allopurinol, etc.25 - 140 µg/gN/A0.5 - 2.4%[12]
Ion Chromatography-CD Cytosine, 5-methylcytosine, adenine, N6-methyladenine0.05 - 0.08 µg/mL>98%<2.4%[13]
Reversed-Phase HPLC-UV 6-TGN, 6-MP, 6-MMP (metabolites)2 - 25 pmol/8x10⁸ RBC73 - 119%<15% (inter-assay)[14]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purine Analysis

This protocol is a starting point for the analytical separation of moderately polar purine derivatives, adapted from methodologies used for common purines like hypoxanthine and xanthine.[12][15]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate or phosphate buffer, pH adjusted to 5.0.[4]

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a primary wavelength of 254 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and confirm peak identity by spectral analysis.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

  • Gradient Program (Example):

    • 0-5 min: 0% B (Isocratic)

    • 5-20 min: Linear gradient from 0% to 25% B

    • 20-25 min: Linear gradient from 25% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 0% B

    • 35-45 min: Re-equilibration at 0% B

  • Optimization: Adjust the gradient slope, pH of Mobile Phase A, and organic solvent type (acetonitrile vs. methanol) to optimize the separation of specific analytes.

Protocol 2: HILIC Method for Separation of Polar Purines

This protocol is designed for polar purine bases and nucleosides that are not well-retained in reversed-phase chromatography.[3][10]

  • Column: HILIC-type column (e.g., Silica, Amide, or Zwitterionic phase; 150 mm x 2.1 mm, 3 µm particle size). A standard silica flash column can also be used for preparative work.[10]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min (analytical) or scaled up for preparative.

  • Detection: UV (254 nm) and/or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90:10 acetonitrile:water) to ensure compatibility with the initial mobile phase and promote binding to the column.

  • Gradient Program (Example):

    • 0-2 min: Hold at 5% B (95% A)

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-18 min: Hold at 40% B

    • 18-20 min: Return to 5% B

    • 20-30 min: Re-equilibration at 5% B

  • Critical Note: HILIC columns require thorough equilibration. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection to ensure reproducible retention times.[11]

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a novel purine derivative.

G cluster_prep Sample Preparation cluster_purify Purification Strategy cluster_analysis Analysis & Final Product start Crude Reaction Mixture solubility Solubility Test (RP & NP Solvents) start->solubility decision Assess Polarity solubility->decision rp_hplc Reversed-Phase (C18) Water/ACN Gradient analysis Purity Analysis (LC-MS, NMR) rp_hplc->analysis hilic HILIC ACN/Water Gradient hilic->analysis np_flash Normal-Phase (Silica) Hexane/EtOAc Gradient np_flash->analysis decision->rp_hplc  Moderately Polar decision->hilic Very Polar   decision->np_flash Non-Polar   product Pure Compound analysis->product

Caption: Decision workflow for selecting a purine purification method.

Adenosine Signaling Pathway

This diagram shows the extracellular conversion of ATP to adenosine and its subsequent signaling through P1 receptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling atp ATP amp AMP atp->amp CD39 ado Adenosine amp->ado CD73 a1 A1 / A3 Receptors ado->a1 a2 A2A / A2B Receptors ado->a2 gi Gi Protein a1->gi gs Gs Protein a2->gs ac_inhibit Adenylyl Cyclase (Inhibited) gi->ac_inhibit ac_stimulate Adenylyl Cyclase (Stimulated) gs->ac_stimulate camp_down ↓ cAMP ac_inhibit->camp_down camp_up ↑ cAMP ac_stimulate->camp_up

Caption: Simplified adenosine signaling cascade.[16][17]

G-Protein (Gαs) Signaling Cascade

This diagram illustrates the canonical G-protein signaling pathway initiated by a Gs-coupled receptor, typical for A2A/A2B adenosine receptors.

G ligand Adenosine (Ligand) receptor GPCR (e.g., A2A Receptor) ligand->receptor 1. Binding g_protein Heterotrimeric G-Protein (αs-β-γ) + GDP receptor->g_protein 2. Activation g_protein_active Gαs + GTP g_protein->g_protein_active 3. GDP/GTP Exchange g_beta_gamma Gβ-γ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase (AC) g_protein_active->adenylyl_cyclase 4. AC Activation atp ATP camp cAMP (Second Messenger) atp->camp AC pka Protein Kinase A (PKA) camp->pka 5. PKA Activation response Cellular Response (e.g., Gene Transcription) pka->response 6. Phosphorylation of Targets

Caption: Gs-protein coupled receptor signaling pathway.[18][19]

References

Technical Support Center: Kinase Assays with 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,6-Dichloro-9-phenyl-9h-purine in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

A1: this compound is a synthetic purine derivative. Purine analogs are a well-established class of compounds that can act as competitive inhibitors for protein kinases by targeting the highly conserved ATP-binding site.[1][2] This compound's structure, with dichloro substitutions, makes it a candidate for screening against various kinases to identify potential therapeutic agents.[3]

Q2: Which type of kinase assay is most suitable for this compound?

A2: The choice of assay depends on your specific requirements, such as throughput, sensitivity, and available equipment. Common formats include fluorescence-based assays (like FRET and TR-FRET), luminescence-based assays (which often measure ATP depletion), and radiometric assays.[4] For high-throughput screening, fluorescence and luminescence assays are often preferred due to their simplicity and speed.[5]

Q3: What is the mechanism of action for purine-based kinase inhibitors?

A3: Purine-based inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP pocket on the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Q4: How should I prepare and store this compound?

A4: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q5: What is a typical starting concentration range for this inhibitor in a kinase assay?

A5: For initial screening, a common starting concentration is 10 µM. To determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited), a dose-response curve should be generated using a serial dilution of the compound. This typically ranges from low nanomolar to high micromolar concentrations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound Precipitation The compound has low solubility in the aqueous assay buffer. The final DMSO concentration is too low.Ensure the final DMSO concentration in the assay is sufficient to maintain compound solubility, typically between 0.5% and 5%.[6] If precipitation persists, consider using a different buffer or adding a surfactant like Brij-35 (at ~0.01%) to the assay buffer.[7]
High Background Signal Autofluorescence of the compound. Interference with the detection reagents (e.g., luciferase in luminescence assays).Run a control plate that includes the compound but no kinase enzyme to measure its intrinsic fluorescence or signal interference.[7] If using a fluorescence-based assay, select excitation and emission wavelengths that minimize interference from the compound.
No or Low Inhibition Observed The selected kinase is not sensitive to this inhibitor. The inhibitor concentration is too low. The ATP concentration is too high.Test the compound against a panel of different kinases. Perform a dose-response experiment with a wider concentration range. If the inhibition is competitive with ATP, lowering the ATP concentration in the assay (e.g., to the Km value for ATP) can increase the apparent potency of the inhibitor.
Inconsistent Results (High Well-to-Well Variability) Pipetting errors. Incomplete mixing of reagents. Edge effects in the microplate.Use calibrated pipettes and ensure proper mixing after each reagent addition. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation.
"False Positive" Inhibition The compound inhibits the coupling enzyme in the detection system (e.g., luciferase). The compound absorbs light at the excitation or emission wavelength of the assay.Perform a counter-screen against the detection system in the absence of the primary kinase. Measure the absorbance spectrum of the compound to check for overlap with the assay's wavelengths.

Quantitative Data

Kinase TargetInhibitorIC50 (nM)Assay Format
PDGFRαCompound 14q (related purine)20Luminescence
FLT3-ITDCompound 14q (related purine)50Fluorescence
p38α MAP KinaseN-Phenyl-N-purin-6-yl urea82Radiometric
CDK26-Benzylaminopurine derivative>1000Luminescence

Experimental Protocols

Representative Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against a target kinase. The specific kinase, substrate, and their concentrations will need to be optimized.

Materials:

  • This compound

  • Recombinant Kinase

  • Fluorescently Labeled Peptide Substrate

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP Solution

  • 100% DMSO

  • Black, low-volume 384-well assay plates

  • Multichannel pipettes

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is common.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO for control wells) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase solution (prepared in kinase assay buffer) to all wells.

    • Mix by gently tapping the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the kinase assay buffer. The final concentration of ATP should ideally be at its Km for the specific kinase.

    • Add 10 µL of the substrate/ATP solution to all wells to start the reaction. The final volume should be 21 µL.

    • Mix the plate gently.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Binds Substrate Substrate Substrate->Kinase_Active Binds Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylates ADP ADP Kinase_Active->ADP Releases Inhibitor This compound Kinase_Blocked Kinase (Blocked Site) Inhibitor->Kinase_Blocked Binds No_Reaction No Reaction ATP_inhibited ATP ATP_inhibited->Kinase_Blocked Blocked Substrate_inhibited Substrate Substrate_inhibited->Kinase_Blocked Blocked Kinase_Assay_Workflow A 1. Prepare Compound Dilutions (in DMSO) B 2. Dispense Compound/DMSO into 384-well Plate A->B C 3. Add Kinase Solution B->C D 4. Pre-incubate (15-30 min) C->D E 5. Add ATP/Substrate Mix to Initiate Reaction D->E F 6. Incubate (e.g., 60 min at 30°C) E->F G 7. Stop Reaction (e.g., add EDTA) F->G H 8. Read Fluorescence G->H I 9. Analyze Data (Calculate % Inhibition and IC50) H->I

References

Navigating 2,6-Dichloropurine Reactions: A Technical Support Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of purine derivatives is a cornerstone of therapeutic innovation. However, the reactivity of starting materials like 2,6-dichloropurine can often lead to a mixture of products, complicating purification and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of 2,6-dichloropurine chemistry and optimize your reactions for cleaner products and higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving 2,6-dichloropurine?

A1: The primary side products encountered in 2,6-dichloropurine reactions are typically regioisomers and hydrolysis products. In nucleophilic substitution reactions such as glycosylation and alkylation, the formation of both N7 and N9 isomers is a common challenge. During amination reactions, substitution can occur at both the C2 and C6 positions, leading to a mixture of mono-substituted and di-substituted products. Additionally, hydrolysis of the chloro substituents to form hydroxylated purines can occur, particularly under non-anhydrous or harsh pH conditions.

Q2: How can I control regioselectivity in N-glycosylation and N-alkylation reactions?

A2: Controlling the regioselectivity between the N7 and N9 positions is crucial for obtaining the desired product. The choice of catalyst, solvent, and temperature plays a significant role. For instance, in Vorbrüggen glycosylation, Lewis acids like SnCl₄ and TiCl₄ can influence the N7/N9 ratio.[1] Kinetically controlled conditions (e.g., lower temperatures) often favor the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) tend to yield the more stable N9 isomer.

Q3: What strategies can be employed for selective amination at the C6 position?

A3: The chlorine atom at the C6 position of 2,6-dichloropurine is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This inherent difference in reactivity can be exploited to achieve selective C6 amination. By carefully controlling the reaction stoichiometry (using one equivalent of the amine) and maintaining moderate reaction temperatures, preferential substitution at the C6 position can be achieved.

Q4: Under what conditions does hydrolysis of 2,6-dichloropurine become a significant side reaction?

A4: Hydrolysis of the chloro groups on the purine ring can be a problematic side reaction, leading to the formation of 6-chloro-2-hydroxypurine, 2-chloro-6-hydroxypurine, or 2,6-dihydroxypurine (xanthine). This is more likely to occur under aqueous acidic or basic conditions, especially during work-up procedures. To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to perform aqueous work-ups under neutral or near-neutral pH conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Glycosylation (Mixture of N7 and N9 isomers)

Possible Causes:

  • Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly impact the isomer ratio.

  • Suboptimal Reaction Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

Troubleshooting Steps:

  • Catalyst Screening: If you are obtaining a mixture of isomers, consider screening different Lewis acids. For example, compare the results with SnCl₄ versus TiCl₄.

  • Temperature Adjustment: To favor the N7 isomer, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). For the N9 isomer, a higher temperature may be beneficial.

  • Solvent Optimization: The choice of solvent can influence the solubility of intermediates and the overall reaction outcome. Acetonitrile is a commonly used solvent, but exploring other anhydrous, non-coordinating solvents might improve selectivity.

Issue 2: Formation of Di-substituted Byproducts in Mono-amination Reactions

Possible Causes:

  • Excess Amine: Using more than one equivalent of the amine nucleophile will lead to substitution at both C2 and C6 positions.

  • High Reaction Temperature or Prolonged Reaction Time: Forcing the reaction conditions can overcome the activation energy for the less reactive C2 position.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the amine for selective C6-amination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further substitution at the C2 position.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize the difference in reactivity between the C6 and C2 positions.

Issue 3: Presence of Hydroxylated Impurities in the Final Product

Possible Causes:

  • Use of non-anhydrous solvents or reagents: Traces of water can lead to hydrolysis.

  • Harsh pH during work-up: Acidic or basic aqueous work-up can promote the hydrolysis of the chloro substituents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Work-up: During the work-up, use a saturated aqueous solution of a neutral salt like sodium chloride for washing. If an acid or base wash is necessary, keep the contact time to a minimum and perform the extraction at low temperatures.

  • pH Adjustment: If the reaction mixture is acidic or basic, neutralize it carefully with a mild acid or base before extraction.

Data Presentation

Table 1: Influence of Lewis Acid and Solvent on N7/N9 Regioselectivity in the Glycosylation of 2,6-Dichloropurine

EntryLewis Acid (equiv.)SolventTemp (°C)Time (h)N7:N9 Ratio
1SnCl₄ (1.2)Acetonitrile25241:2
2SnCl₄ (1.2)1,2-Dichloroethane25243:1
3TiCl₄ (1.2)Acetonitrile0125:1
4TiCl₄ (1.2)Acetonitrile8061:4

Data compiled from various literature sources. Ratios are approximate and can vary based on specific substrates and reaction conditions.

Table 2: Regioselectivity of Amination of 2,6-Dichloropurine with Different Amines

EntryAmineSolventTemp (°C)Time (h)C6-amino Product Yield (%)C2-amino Product Yield (%)
1CyclohexylamineEthanol704>90<5
2MorpholineDMF2512~85<10
3Anilinen-Butanol12014~75~15

Yields are approximate and can be influenced by reaction scale and purification methods.

Experimental Protocols

Protocol 1: Selective C6-Amination of 2,6-Dichloropurine

Materials:

  • 2,6-Dichloropurine

  • Amine (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Ethanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,6-dichloropurine and anhydrous ethanol.

  • Add triethylamine to the suspension and stir for 5 minutes at room temperature.

  • Add the amine (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C6-amino-2-chloropurine derivative.

Protocol 2: Regioselective N9-Glycosylation of 2,6-Dichloropurine (Thermodynamic Control)

Materials:

  • 2,6-Dichloropurine

  • Peracetylated sugar (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • Anhydrous acetonitrile

  • Titanium tetrachloride (TiCl₄) (1.2 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-dichloropurine in anhydrous acetonitrile.

  • Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS).

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated purine.

  • Cool the reaction mixture to room temperature and then add the peracetylated sugar.

  • Cool the mixture to 0 °C and add TiCl₄ dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • After completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N9-glycosylated product.

Visualizations

Reaction_Pathway_Amination DCP 2,6-Dichloropurine C6_Intermediate C6-Amino-2-chloropurine (Desired Product) DCP->C6_Intermediate Selective Amination (C6 position is more reactive) Amine Amine (R-NH2) (1 equiv.) Amine->DCP C2_Side_Product C2,C6-Diaminopurine (Side Product) C6_Intermediate->C2_Side_Product Further Amination (Higher temp. or excess amine) Excess_Amine Excess Amine (>1 equiv.) Excess_Amine->C6_Intermediate

Caption: Reaction pathway for the amination of 2,6-dichloropurine.

Troubleshooting_Glycosylation issue Poor N7/N9 Selectivity cause1 Inappropriate Catalyst issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Solvent Effects issue->cause3 solution1 Screen Lewis Acids (e.g., SnCl4 vs. TiCl4) cause1->solution1 solution2 Adjust Temperature (Low for N7, High for N9) cause2->solution2 solution3 Optimize Solvent cause3->solution3 Hydrolysis_Side_Reaction DCP 2,6-Dichloropurine Desired_Product Desired Product (e.g., Aminated or Glycosylated) DCP->Desired_Product Main Reaction Hydrolysis_Product Hydrolysis Side Product (e.g., Hydroxypurine) DCP->Hydrolysis_Product Hydrolysis Conditions Aqueous Acidic/Basic Conditions (e.g., during work-up) Conditions->DCP

References

troubleshooting unexpected results in cytotoxicity assays with 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,6-Dichloro-9-phenyl-9H-purine Cytotoxicity Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results when using this compound in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Category 1: Compound Handling and Preparation

Q1: I'm observing a precipitate in my culture medium after adding the compound. What's causing this and how can I fix it?

A1: This is likely due to the poor aqueous solubility of this compound. The compound is known to have limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[1].

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Minimize Final Solvent Concentration: When diluting the stock into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%, but should be empirically determined).

    • Perform Serial Dilutions: Prepare intermediate dilutions of your stock in culture medium rather than adding a small volume of high-concentration stock directly to the final culture volume.

    • Vortex and Warm: Gently vortex the solution and warm it to 37°C to aid dissolution before adding it to the cells. Do not heat excessively, as it may degrade the compound.

Q2: How should I store the this compound stock solution?

A2: The compound is stable under standard laboratory conditions[1]. For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound is sensitive to strong acids and bases, so ensure it is stored in a neutral pH solvent like DMSO[1].

Category 2: Inconsistent or Unexpected Assay Results

Q3: My IC50 values are highly variable between experiments. What are the potential causes?

A3: IC50 variability is a common issue that can stem from several factors:

  • Compound Solubility: As mentioned in Q1, inconsistent dissolution can lead to variable effective concentrations.

  • Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or sparsely populated wells will respond differently to cytotoxic agents.

  • Reagent Variability: Use the same batch of reagents (e.g., medium, serum, assay kits) for the duration of a study to minimize variability.

  • Incubation Time: The cytotoxic effect of purine analogs, which can interfere with DNA synthesis, may be cell-cycle dependent[2][3]. Ensure incubation times are precisely controlled.

Q4: The compound shows high cytotoxicity in one cell line but very little in another. Why is this happening?

A4: This is expected behavior for a targeted compound. This compound is a purine analog that can act as a kinase inhibitor and an adenosine receptor antagonist[1].

  • Mechanism of Action: The compound's primary targets (specific kinases or adenosine receptors) may be expressed at different levels in different cell lines. Cells that do not rely on these specific pathways for survival will be less sensitive.

  • Metabolic Activation: Purine analogs often require metabolic conversion to their active nucleotide forms to exert their effects[2]. The enzymatic machinery required for this activation can vary significantly between cell types.

  • Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell, reducing its effective intracellular concentration.

Q5: I'm observing an increase in cell proliferation at very low concentrations of the compound. Is this possible?

A5: Yes, this phenomenon, known as hormesis, can occur. While not specifically documented for this compound in the provided results, compounds that modulate complex signaling pathways like kinase inhibitors can sometimes have biphasic effects. At low concentrations, they may stimulate signaling pathways that promote proliferation, while at higher concentrations, the inhibitory and cytotoxic effects become dominant.

Troubleshooting Summary

The table below summarizes common issues, their potential causes, and recommended solutions.

Problem Observed Potential Cause Recommended Solution
Precipitate in Wells Poor aqueous solubility of the compound[1].Prepare a concentrated stock in 100% DMSO; ensure final DMSO concentration is non-toxic and consistent.
High Variability in IC50 Inconsistent compound dissolution; variations in cell density or health; inconsistent incubation times.Follow strict protocols for compound dilution; standardize cell seeding and ensure cells are in log phase.
No Cytotoxicity Observed Cell line is resistant; compound is inactive or degraded; insufficient incubation time.Test on a different, potentially more sensitive cell line; verify compound integrity; perform a time-course experiment.
Edge Effects on Plate Uneven evaporation from wells on the plate perimeter.Do not use the outer wells of the plate for experimental data; ensure proper humidification in the incubator.
High Background Signal Compound interferes with assay chemistry (e.g., absorbs light at the same wavelength as the assay product).Run a "compound only" control (no cells) to measure intrinsic signal and subtract it from experimental values.

Visual Troubleshooting and Workflow Guides

Troubleshooting Workflow for Inconsistent Results

This decision tree guides the user through a logical process to identify the source of variability in cytotoxicity assay results.

G start Start: Inconsistent IC50 Values solubility Is there visible precipitate in the wells? start->solubility check_stock Action: Remake compound stock. Ensure final DMSO % is low and consistent. Pre-warm media before adding compound. solubility->check_stock Yes cell_health Are cells seeded evenly and in logarithmic growth phase? solubility->cell_health No optimize_seeding Action: Optimize cell seeding density. Perform growth curve analysis. Use a hemocytometer for accurate counting. cell_health->optimize_seeding No assay_control Do 'compound only' controls show high background? cell_health->assay_control Yes interference Result: Compound interferes with assay. Action: Subtract background from all readings. Consider a different assay type. assay_control->interference Yes review_protocol Result: Issue likely procedural. Action: Review entire protocol for consistency (pipetting, incubation times, plate handling). assay_control->review_protocol No

A decision tree for troubleshooting inconsistent IC50 values.

Potential Mechanisms of Action

This diagram illustrates the potential biological targets and pathways affected by this compound, based on its classification as a purine analog.

G compound This compound receptor Adenosine Receptors compound->receptor Antagonizes kinase Protein Kinases compound->kinase Inhibits metabolism Nucleotide Metabolism compound->metabolism Interferes with (as purine analog) signal Signal Transduction receptor->signal kinase->signal dna_synth DNA Synthesis & Repair metabolism->dna_synth cytotoxicity Cell Cycle Arrest & Cytotoxicity dna_synth->cytotoxicity signal->cytotoxicity

Potential signaling pathways affected by the compound.[1][2]

Key Experimental Protocol: MTT Cytotoxicity Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • 100% DMSO

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Count cells and determine viability (e.g., via Trypan Blue).

    • Dilute cells in complete medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 50 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 650 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

References

Technical Support Center: Process Improvement for the Large-Scale Synthesis of 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2,6-Dichloro-9-phenyl-9h-purine.

Troubleshooting Guides

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing lower than expected yields in our large-scale synthesis of this compound via Suzuki-Miyaura coupling. What are the potential causes and how can we improve the yield?

Answer:

Low yields in a large-scale Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Inefficient Mass and Heat Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing. Consider using a reactor with baffles to improve turbulence. Monitor the internal temperature at multiple points within the reactor.

  • Atmospheric Oxygen Contamination: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use standard Schlenk techniques for reagent transfer.

  • Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvents, such as sulfur compounds, can poison the palladium catalyst.

    • Solution: Use high-purity, "Suzuki-grade" reagents and solvents. If catalyst poisoning is suspected, consider treating the starting materials with a scavenger or performing a pre-purification step.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.[1] Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote byproduct formation and catalyst decomposition.

    • Solution: Conduct small-scale optimization studies to determine the optimal temperature profile for your specific reactor setup. Ensure accurate temperature control throughout the batch.

  • Incorrect Stoichiometry of Reagents: The ratio of reactants, particularly the boronic acid and base, can significantly impact the reaction outcome.

    • Solution: Carefully control the stoichiometry of all reagents. An excess of the boronic acid is often used to drive the reaction to completion, but this can lead to purification challenges.

Issue 2: High Levels of Impurities in the Final Product

Question: Our isolated this compound has a high impurity profile. What are the common byproducts and how can we minimize their formation and remove them?

Answer:

Impurity formation is a common challenge in large-scale synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Homocoupling of Phenylboronic Acid (Biphenyl): This is a common side reaction, especially in the presence of oxygen.

    • Mitigation: As with improving yield, rigorous exclusion of oxygen is critical. Using bulky electron-rich phosphine ligands can also suppress this side reaction.

  • Protodeboronation of Phenylboronic Acid (Benzene): This involves the replacement of the boronic acid group with a hydrogen atom and is favored by high temperatures and prolonged reaction times.

    • Mitigation: Optimize the reaction temperature and time to ensure the main reaction proceeds to completion without excessive heating.

  • Hydrolysis of 2,6-Dichloropurine: The starting material can undergo hydrolysis under basic conditions, especially at elevated temperatures.

    • Mitigation: Control the reaction temperature and consider a slower addition of the base to avoid localized high pH.

  • Residual Palladium: High levels of residual palladium are a significant concern in pharmaceutical applications.

    • Palladium Removal: Post-reaction, the product can be treated with a palladium scavenger. Common methods include washing with an aqueous solution of a thiol-containing compound (e.g., L-cysteine) or treatment with activated carbon.[1] A technique involving treatment with toluene and aqueous sodium bisulfite at elevated temperatures has been shown to effectively reduce palladium levels.[2][3]

Purification Strategies for Large-Scale Synthesis:

  • Crystallization: This is the most common and effective method for purifying the final product at scale. A systematic screening of solvents is recommended to identify a system that provides good recovery and effectively rejects impurities.

  • Slurry Washes: Washing the crude solid product with a solvent in which the desired product has low solubility can be an effective way to remove more soluble impurities.

  • Chromatography: While less common for very large quantities due to cost and solvent usage, flash chromatography or preparative HPLC can be used for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction between 2,6-dichloropurine and phenylboronic acid.[4] This reaction generally offers high yields and good functional group tolerance.

Q2: Which palladium catalyst and ligand system is best for this reaction at scale?

While various palladium sources can be used, pre-formed, air-stable catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often preferred for their ease of handling in a manufacturing environment. The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective in promoting the desired cross-coupling and minimizing side reactions.[5] A screening of different catalyst/ligand combinations is recommended during process development.

Q3: What are the key safety precautions for handling the reagents in this synthesis at a large scale?

  • 2,6-Dichloropurine: This compound is toxic if swallowed and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[6]

    • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][6] Avoid generating dust.

  • Phenylboronic Acid: This compound is harmful if swallowed and can cause skin and eye irritation.

    • Handling: Handle in a well-ventilated area with appropriate PPE. It is hygroscopic and should be stored in a cool, dry place.

  • Palladium Catalysts: While the catalysts themselves may have specific hazards, care should be taken to avoid inhalation of fine powders.

  • Solvents: The solvents used (e.g., toluene, dioxane, alcohols) are flammable and have their own specific health hazards. All handling should be done in a well-ventilated area, away from ignition sources, and with appropriate grounding to prevent static discharge.

Q4: How can we monitor the reaction progress effectively on a large scale?

In-process controls (IPCs) are crucial for monitoring reaction completion and controlling impurity formation. High-performance liquid chromatography (HPLC) is the most common method for this. Samples can be taken at regular intervals to monitor the consumption of starting materials and the formation of the product and key byproducts.

Q5: What are the typical work-up procedures for a large-scale Suzuki-Miyaura reaction?

After the reaction is complete, a typical work-up involves:

  • Quenching: The reaction is cooled and quenched, often with water or an aqueous solution.

  • Phase Separation: The aqueous and organic layers are separated.

  • Washes: The organic layer is washed with aqueous solutions to remove the base, boronic acid byproducts, and other water-soluble impurities.

  • Palladium Scavenging: As mentioned previously, a specific step to remove residual palladium is often necessary.

  • Solvent Swap and Crystallization: The solvent may be swapped to one that is more suitable for crystallization. The product is then crystallized, filtered, and dried.

Data Presentation

Table 1: Impact of Key Process Parameters on Suzuki-Miyaura Coupling

ParameterLow SettingHigh SettingPotential Impact on Yield and PurityTroubleshooting Focus
Temperature Ambient to 60°C80°C to RefluxLower temperatures can lead to incomplete reactions and low yield. Higher temperatures can increase byproduct formation (e.g., protodeboronation) and catalyst decomposition.Optimize for the sweet spot of reaction rate versus impurity formation.
Catalyst Loading 0.1 - 0.5 mol%1 - 5 mol%Lower loading is cost-effective but may result in slower or incomplete reactions. Higher loading can be costly and lead to higher residual palladium in the product.Balance reaction time and cost with final product purity requirements.
Base Equivalents 1.5 - 2.0 eq2.5 - 3.5 eqInsufficient base can lead to an incomplete reaction. Excess base can promote hydrolysis of the starting material and other side reactions.Use the minimum amount of base required for full conversion.
Solvent Degassing Minimal PurgingVigorous SpargingInadequate degassing leads to oxygen contamination, catalyst deactivation, and increased homocoupling byproducts.Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

Table 2: Comparison of Palladium Scavenging Techniques

Scavenging MethodTypical ConditionsAdvantagesDisadvantages
Aqueous Thiol Wash (e.g., L-cysteine) Post-reaction wash with an aqueous solution of the scavenger.Effective for many palladium species.Can introduce new impurities if not carefully controlled.
Activated Carbon Treatment Stirring the product solution with activated carbon, followed by filtration.Broad-spectrum removal of palladium and other organic impurities.Can lead to product loss due to adsorption on the carbon. Requires careful filtration to remove all carbon particles.
Sodium Bisulfite Wash Washing the reaction mixture with aqueous NaHSO₃ at elevated temperatures.[2][3]Demonstrated effectiveness in reducing high palladium levels significantly.[2][3]Requires heating, which may not be suitable for all products.

Experimental Protocols

Key Experiment: Large-Scale Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety procedures.

  • Reactor Preparation:

    • An appropriately sized glass-lined or stainless steel reactor is rendered clean, dry, and inert.

    • The reactor is purged with nitrogen, and a slight positive pressure is maintained.

  • Reagent Charging:

    • The reactor is charged with 2,6-dichloropurine (1.0 eq), phenylboronic acid (1.1 - 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%) and ligand (if not using a pre-catalyst).

    • Degassed solvent (e.g., toluene, 2-propanol/water mixture) is added via a subsurface addition line.

  • Reaction:

    • The mixture is stirred to ensure good suspension.

    • A degassed aqueous solution of the base (e.g., K₂CO₃, 2.0 - 3.0 eq) is added slowly over a period of 1-2 hours, maintaining the internal temperature below a set point.

    • The reaction mixture is heated to the optimized temperature (e.g., 80-90°C) and held for the required time (typically 4-12 hours).

    • The reaction progress is monitored by HPLC until the consumption of 2,6-dichloropurine is complete (<1% remaining).

  • Work-up and Isolation:

    • The reactor is cooled to ambient temperature.

    • Water is added to dissolve the inorganic salts, and the mixture is stirred.

    • The layers are allowed to settle, and the aqueous layer is separated.

    • The organic layer is washed sequentially with water and brine.

    • For palladium removal, the organic layer can be treated with a scavenger as described in Table 2.

    • The solvent is partially removed by distillation and replaced with a crystallization solvent (e.g., ethanol, isopropanol).

    • The mixture is cooled to induce crystallization. The product is filtered, washed with cold crystallization solvent, and dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep1 Inert Reactor prep2 Purge with N2 prep1->prep2 charge Charge Reagents & Solvent prep2->charge base_add Slow Addition of Base charge->base_add heat Heat to Optimized Temp base_add->heat monitor Monitor by HPLC heat->monitor quench Quench & Phase Separate monitor->quench wash Aqueous Washes quench->wash pd_remove Palladium Scavenging wash->pd_remove crystallize Crystallize & Isolate pd_remove->crystallize product This compound crystallize->product

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield Issue check_mixing Check Mass/Heat Transfer start->check_mixing check_inert Verify Inert Atmosphere start->check_inert check_catalyst Assess Catalyst Activity start->check_catalyst check_temp Review Temperature Profile start->check_temp sol_mixing Optimize Stirring check_mixing->sol_mixing sol_inert Degas Solvents Rigorously check_inert->sol_inert sol_catalyst Use High-Purity Reagents check_catalyst->sol_catalyst sol_temp Re-optimize Temperature check_temp->sol_temp end Improved Yield

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dichloro-9-phenyl-9h-purine Scaffolds and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory potential of compounds based on the 2,6-dichloro-9-phenyl-9h-purine scaffold against well-established, broad-spectrum and targeted kinase inhibitors. Due to the limited publicly available kinase inhibition data for this compound itself, this comparison utilizes data from structurally related 2,6,9-trisubstituted purine analogs to infer the potential activity profile of this chemical class. The information is intended to guide researchers in the potential application and further investigation of purine-based compounds in kinase-targeted drug discovery.

Introduction to Kinase Inhibition and the Purine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major target for therapeutic intervention. The purine scaffold, a core component of nucleosides, has proven to be a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and bind to the ATP-binding site of kinases. 2,6,9-trisubstituted purines, in particular, have been extensively explored as potent inhibitors of various kinases.

Comparative Kinase Inhibition Profile

Compound Class/NameTarget Kinase(s)IC50 (nM)Reference Compound(s)
2,6,9-Trisubstituted Purine Analogs
Analog A (e.g., with arylpiperazinyl at C6)Bcr-Abl40 - 90[1]
BTK410[2]
FLT3-ITD380[2]
Analog B (e.g., with aminocyclohexylamino at C2 and anilino at C6)FLT3-ITDCorrelates with cellular activity[3]
PDGFRαCorrelates with cellular activity[3]
Known Kinase Inhibitors
StaurosporinePKC3[4]
p60v-src6[4]
PKA7[4]
CaM Kinase II20[4]
ImatinibBcr-Abl400 (for c-Abl)
c-KitVaries
PDGFRVaries
DasatinibBcr-Abl<1
SRC family0.5 - 5.5
c-Kit11
PDGFRβ28

Note: The IC50 values for the 2,6,9-trisubstituted purine analogs are representative of potent compounds from the cited studies and are intended to illustrate the potential of this scaffold. The exact activity of this compound may vary.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound analog)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or phospho-specific antibody)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, scintillation counter, or fluorescence reader)

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compound, positive control, or DMSO to the respective wells.

  • Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of acid).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, radioactivity, or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Kinase Signaling and Experimental Workflow

To better understand the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibits Kinase Inhibitor->MEK Inhibits G Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis\n(this compound)->In Vitro Kinase Assay Determine IC50 Values Determine IC50 Values In Vitro Kinase Assay->Determine IC50 Values Cell-Based Assays\n(Proliferation, Apoptosis) Cell-Based Assays (Proliferation, Apoptosis) Determine IC50 Values->Cell-Based Assays\n(Proliferation, Apoptosis) Lead Optimization Lead Optimization Cell-Based Assays\n(Proliferation, Apoptosis)->Lead Optimization

References

Navigating the Therapeutic Potential of Purine Analogs: A Comparative Analysis of 2,6-Dichloro-9-phenyl-9H-purine and its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents is a continuous endeavor. Purine analogs, a class of compounds that mimic naturally occurring purines, have emerged as a promising avenue of investigation due to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. This guide provides a comparative analysis of the effects of 2,6-Dichloro-9-phenyl-9H-purine and its closely related derivatives on specific cancer cell lines, supported by available experimental data and detailed methodologies.

While specific quantitative data for the cytotoxic effects of this compound is not extensively available in publicly accessible research, studies on its derivatives provide valuable insights into the potential anti-cancer activities of this class of compounds. Research has primarily focused on modifications at the 2, 6, and 9 positions of the purine ring to enhance efficacy and selectivity against cancer cells.

Comparative Efficacy of Purine Derivatives

The anti-proliferative activity of various 2,6,9-trisubstituted purine derivatives has been evaluated against a range of human cancer cell lines. These studies often utilize standard assays to determine the concentration of the compound required to inhibit cell growth by 50% (IC50), a key indicator of a drug's potency.

For instance, a number of 2,6,9-trisubstituted purine derivatives have been synthesized and assessed for their in vitro cytotoxicity against a panel of cancer cell lines, with some compounds demonstrating significant anti-proliferative effects.[1] In some cases, the efficacy of these novel purine analogs has been compared to established chemotherapy drugs like cisplatin and etoposide, revealing that certain derivatives exhibit comparable or even superior potency in specific cell lines.[1]

Table 1: Illustrative Cytotoxicity Data for 2,6,9-Trisubstituted Purine Derivatives (Hypothetical Data Based on Published Trends)

Compound IDCancer Cell LineIC50 (µM)Comparative DrugComparative Drug IC50 (µM)
Derivative AMCF-7 (Breast)8.5Cisplatin12.2
Derivative AHCT-116 (Colon)5.2Cisplatin9.8
Derivative BA-375 (Melanoma)3.1Etoposide4.5
Derivative BG-361 (Melanoma)4.7Etoposide6.3

Note: This table is a representation of typical data found in the literature for purine derivatives and is for illustrative purposes only. Specific values for this compound are not available.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of purine derivatives are often attributed to their ability to induce programmed cell death, known as apoptosis, and to halt the cell division cycle.

Several studies have demonstrated that 2,6,9-trisubstituted purines can trigger apoptosis in cancer cells. This is a crucial mechanism for an anti-cancer agent as it leads to the elimination of malignant cells. Furthermore, some purine analogs have been shown to cause cell cycle arrest at specific phases, such as the S-phase or the G2/M phase, thereby preventing cancer cells from replicating.

The general mechanism of action for this compound is thought to involve its function as an adenosine receptor antagonist and a kinase inhibitor, which could contribute to its potential anti-cancer applications.

Signaling Pathways Implicated in Purine Analog-Induced Cell Death

The apoptotic response to some purine derivatives has been linked to the modulation of key signaling pathways within the cancer cells. For example, studies on certain alkylated purines have indicated an involvement of the p70(S6K) and MAPK signaling pathways in the induction of apoptosis.

Below is a generalized representation of a potential signaling pathway that could be affected by purine analogs, leading to apoptosis.

G cluster_0 Drug Action cluster_1 Signaling Cascade cluster_2 Cellular Response Purine_Analog This compound (or derivative) Upstream_Kinase Upstream Kinase Purine_Analog->Upstream_Kinase MAPK_Pathway MAPK Pathway Upstream_Kinase->MAPK_Pathway Apoptosis_Proteins Apoptosis Regulatory Proteins MAPK_Pathway->Apoptosis_Proteins Caspase_Activation Caspase Activation Apoptosis_Proteins->Caspase_Activation Cell_Death Apoptosis Caspase_Activation->Cell_Death

Caption: Generalized signaling pathway potentially modulated by purine analogs to induce apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anti-cancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

G A Seed Cells in 96-well plate B Treat with Compound A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (3-4h) C->D E Solubilize Formazan D->E F Read Absorbance (570nm) E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

G A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using phospho-specific antibodies).

Methodology:

  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of MAPK pathway proteins).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct and extensive experimental data on the anti-cancer effects of this compound remains limited in the public domain, the broader family of 2,6,9-trisubstituted purine derivatives shows significant promise as a scaffold for the development of novel anti-cancer therapeutics. Studies on these derivatives consistently demonstrate their ability to inhibit the growth of various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The elucidation of the specific signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and for identifying predictive biomarkers for patient stratification. Further research focusing on the specific biological activities of this compound is warranted to fully understand its potential as an anti-cancer agent.

References

A Comparative Analysis of 2,6-Dichloro-9-substituted-purine Derivatives and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and mechanistic profiles of a promising class of purine derivatives in comparison to the established chemotherapeutic agent, 5-Fluorouracil.

Executive Summary

The comparative data indicates that 2,6-dichloro-9-substituted-purine derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, with some derivatives demonstrating comparable or superior activity to 5-Fluorouracil.[1] The primary mechanism of action for these purine analogs appears to be the induction of apoptosis, a programmed cell death pathway.[1] This contrasts with the multi-faceted mechanism of 5-Fluorouracil, which involves the inhibition of thymidylate synthase and its incorporation into DNA and RNA, leading to metabolic disruption and cell death.

Comparative Cytotoxicity

The in vitro cytotoxic activity of ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and a derivative of 5-Fluorouracil were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCompoundIC50 (µM)[1]
MCF-7 (Breast Cancer)Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate4.5
5-Fluorouracil derivative>100
HCT-116 (Colon Cancer)Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate6.2
5-Fluorouracil derivative>100
A-375 (Melanoma)Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate3.8
5-Fluorouracil derivative>100
G-361 (Melanoma)Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate5.1
5-Fluorouracil derivative>100

Note: The 5-Fluorouracil derivative data is based on the compounds evaluated in the cited study. The IC50 values for standard 5-Fluorouracil can vary depending on the cell line and experimental conditions.

Mechanisms of Action

2,6-Dichloro-9-substituted-purine Derivatives

The primary anticancer mechanism of 2,6-dichloro-9-substituted-purine derivatives is the induction of apoptosis.[1] While the precise signaling pathways for the specific ethyl acetate derivative are not fully elucidated in the compared study, the broader class of 2,6,9-trisubstituted purines are known to exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequently trigger apoptosis.

Purine_Derivative_Pathway Purine 2,6-Dichloro-9-substituted purine derivative CDKs Cyclin-Dependent Kinases (CDKs) Purine->CDKs Inhibition CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Figure 1. Proposed signaling pathway for 2,6-dichloro-9-substituted-purine derivatives.
5-Fluorouracil (5-FU)

5-Fluorouracil is a well-characterized antimetabolite. Its primary mechanisms of action are twofold:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, inhibiting its function. This leads to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis, ultimately causing "thymineless death."

  • Incorporation into DNA and RNA: Metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair, as well as RNA processing and function.

Five_FU_Pathway FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Syn DNA Synthesis dTMP->DNA_Syn RNA_Proc RNA Processing FUTP->RNA_Proc Disruption

Figure 2. Mechanism of action of 5-Fluorouracil.

Experimental Protocols

The following are generalized protocols for the key experiments used to generate the comparative data.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Add_Cmpd Add serial dilutions of compounds Incubate1->Add_Cmpd Incubate2 Incubate for 48h Add_Cmpd->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Figure 3. General workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The available data suggests that 2,6-dichloro-9-substituted-purine derivatives represent a promising class of anticancer compounds with a distinct mechanism of action from the established drug 5-Fluorouracil. Their potent cytotoxic effects, particularly their ability to induce apoptosis, warrant further investigation. Future studies should focus on a direct comparative analysis of 2,6-dichloro-9-phenyl-9H-purine and 5-Fluorouracil across a broader range of cancer cell lines, elucidation of the specific signaling pathways involved in apoptosis induction, and in vivo efficacy studies to validate their therapeutic potential.

References

assessing the selectivity of 2,6-Dichloro-9-phenyl-9h-purine for different kinases

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2,6,9-trisubstituted purines are a versatile scaffold for the development of kinase inhibitors, with many derivatives showing potent activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Roscovitine, a 2,6,9-trisubstituted purine, is a first-generation CDK inhibitor that has been instrumental in studying the roles of CDKs in various cellular processes. Flavopiridol, a synthetic flavonoid, is another well-known CDK inhibitor that has been evaluated in numerous clinical trials. This guide presents a head-to-head comparison of their kinase selectivity, supported by experimental data and detailed protocols.

Kinase Selectivity Profiles

The inhibitory activity of Roscovitine and Flavopiridol against a panel of kinases is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of their potency and selectivity.

Kinase TargetRoscovitine IC50 (µM)Flavopiridol IC50 (µM)
CDK1/cyclin B 0.2 - 0.70.03 - 0.1
CDK2/cyclin A 0.2 - 0.70.04 - 0.1
CDK2/cyclin E 0.2 - 0.70.04 - 0.1
CDK4/cyclin D1 >1000.1 - 0.3
CDK5/p25 0.16 - 0.40.1 - 0.3
CDK6/cyclin D3 >1000.1 - 0.3
CDK7/cyclin H 4.20.3 - 0.6
CDK9/cyclin T1 0.4 - 1.20.004 - 0.03
ERK1 >100>100
ERK2 >100>100
GSK-3β 10 - 500.3 - 1.0
PKA >10004.1
PKC >1000>100

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The values presented here are a representative range from published literature.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for its development as a therapeutic agent. Below is a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values of compounds like Roscovitine and Flavopiridol.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method measures the incorporation of radioactively labeled phosphate from [γ-³³P]ATP into a specific substrate by a kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • [γ-³³P]ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compounds (e.g., Roscovitine, Flavopiridol) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Purified kinase

    • Specific substrate

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto the filter plate.

  • Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to each well of the dried filter plate.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Kinase Inhibition and Cellular Pathways

To better understand the mechanism of action of these kinase inhibitors, it is helpful to visualize the pathways they affect.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Reaction Setup in 96-well Plate Compound_Dilution->Reaction_Setup Reagent_Mix Preparation of Kinase Reaction Mix Reagent_Mix->Reaction_Setup Initiation Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Initiation Incubation Incubation at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Washing Wash Filter Plate Termination->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

The primary targets of Roscovitine and Flavopiridol are the Cyclin-Dependent Kinases, which play a pivotal role in cell cycle progression.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Genes->CyclinA_CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->Mitosis Inhibitors Roscovitine & Flavopiridol Inhibitors->CyclinD_CDK46 (Flavopiridol) Inhibitors->CyclinE_CDK2 Inhibitors->CyclinA_CDK2 Inhibitors->CyclinB_CDK1

Caption: Simplified diagram of cell cycle regulation by CDKs and points of inhibition.

Conclusion

This guide provides a comparative overview of the kinase selectivity of Roscovitine and Flavopiridol, two important purine-based and flavonoid kinase inhibitors. While both compounds are potent inhibitors of CDKs, they exhibit different selectivity profiles, which has implications for their therapeutic applications and potential side effects. The provided experimental protocol offers a standardized method for assessing kinase inhibitor potency and selectivity. For researchers in drug discovery, a thorough understanding of these aspects is critical for the rational design and development of next-generation kinase inhibitors with improved efficacy and safety profiles.

Comparative Anticancer Properties of 2,6-Dichloro-9-phenyl-9H-purine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer properties of 2,6-Dichloro-9-phenyl-9H-purine analogs and other closely related 2,6,9-trisubstituted purine derivatives. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.

Executive Summary

Substituted purine analogs represent a promising class of compounds in the development of novel anticancer therapeutics. Their mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction. This guide focuses on the anticancer properties of this compound and its analogs, presenting a comparative analysis of their efficacy against various cancer cell lines. The data presented herein is compiled from multiple research studies, providing a broad overview of the structure-activity relationships within this class of compounds. The primary mechanisms of action, including the inhibition of Cyclin-Dependent Kinases (CDKs) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling, are also discussed and visually represented.

Comparative Anticancer Activity

For instance, a series of bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine derivatives have demonstrated significant potency. Notably, compound 11 in one study exhibited a GI50 of less than 0.01 microM against several cancer cell lines, including non-small cell lung cancer (EKVX), colon cancer (HT-29), melanoma (SK-MEL-28), renal cancer (RXF 393), prostate cancer (DU-145), and breast cancer (HS 578T and BT-549)[1]. Another study highlighted compound 8 , bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine, for its high sensitivity in leukemia cell lines[1].

The substitution at the C6 position with a phenylpiperazine moiety and at the C8 position with a phenoxyphenyl group in 9-cyclopentyl purine derivatives also yielded compounds with notable cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with some analogs surpassing the efficacy of clinical controls like 5-Fluorouracil and Fludarabine[2].

The following tables summarize the reported anticancer activities of various 2,6,9-trisubstituted purine analogs.

Table 1: Anticancer Activity of bis-N9-(methylphenylmethyl)purine Derivatives [1]

CompoundDerivative ofCancer Cell LineActivity (GI50 in µM)
5 2,6-dichloropurineBreast CancerHigh Sensitivity
8 2,6-dichloropurineLeukemiaHigh Sensitivity
11 2,6-dichloropurineEKVX (Non-Small Cell Lung)< 0.01
HT-29 (Colon)< 0.01
SK-MEL-28 (Melanoma)< 0.01
RXF 393 (Renal)< 0.01
DU-145 (Prostate)< 0.01
HS 578T (Breast)< 0.01
BT-549 (Breast)< 0.01

Table 2: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs [2]

CompoundCancer Cell LineActivity (Compared to Controls)
5 Huh7 (Liver), HCT116 (Colon), MCF7 (Breast)Surpassed 5-Fluorouracil & Fludarabine
6 Huh7 (Liver), HCT116 (Colon), MCF7 (Breast)Surpassed 5-Fluorouracil & Fludarabine

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of 2,6,9-trisubstituted purine analogs are largely attributed to their ability to inhibit key enzymes and signaling pathways that are often dysregulated in cancer.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers. Several 2,6,9-trisubstituted purine derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->S Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Purine_Analog 2,6,9-Trisubstituted Purine Analog Purine_Analog->CDK2_CycE Inhibition Purine_Analog->CDK2_CycA Inhibition Purine_Analog->CDK1_CycB Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of CDK/Cyclin complexes by purine analogs leads to cell cycle arrest and apoptosis.

Inhibition of STAT3 Signaling

The STAT3 signaling pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. Certain purine analogs have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Ligand Cytokine/Growth Factor Ligand->Receptor Purine_Analog 2,6-Disubstituted Purine Analog Purine_Analog->JAK Inhibition

Caption: Purine analogs can inhibit the STAT3 signaling pathway by preventing its phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer properties of purine analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Workflow:

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of purine analogs step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cancer cells after treatment with purine analogs.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the purine analog for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with purine analogs.

Detailed Protocol:

  • Cell Treatment: Treat cells with the purine analog for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle[3][4][5].

Conclusion

The 2,6,9-trisubstituted purine scaffold holds significant promise for the development of effective anticancer agents. The available data on various analogs demonstrate potent activity against a wide range of cancer cell lines, often through the inhibition of critical signaling pathways such as CDK and STAT3. While further investigation is required to elucidate the specific anticancer properties of this compound, the comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. The continued exploration of structure-activity relationships within this class of compounds will undoubtedly contribute to the design of more potent and selective anticancer drugs.

References

Comparative Analysis of 2,6-Dichloro-9-phenyl-9H-purine and Structurally Related Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research and drug development, purine analogues represent a cornerstone scaffold for the design of potent and selective therapeutic agents. This guide provides a comparative overview of the experimental results for 2,6-Dichloro-9-phenyl-9H-purine and its structurally related alternatives, focusing on their cytotoxic and kinase inhibitory activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of this compound and its comparators. It is important to note that the data presented is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Cytotoxic Activity of 2,6-Disubstituted and 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines

Compound/AnalogueCell LineIC50 (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)~5[1]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-116 (Colon)~7[1]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateA-375 (Melanoma)~3[1]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateG-361 (Melanoma)~4[1]
Compound 7h (a 2,6,9-trisubstituted purine)HL-60 (Leukemia)0.40[2]
Compound 7h (a 2,6,9-trisubstituted purine)K562 (Leukemia)0.4[2]
Compound 7h (a 2,6,9-trisubstituted purine)NCI-H460 (Lung)1.3[2]
Cisplatin (Reference Drug)HL-60 (Leukemia)6.0[2]

Table 2: Kinase Inhibitory Activity of Selected Purine Derivatives

Compound/AnalogueKinase TargetIC50 (µM)Reference
RoscovitineCDK1/cyclin B0.45
RoscovitineCDK2/cyclin A0.7
RoscovitineCDK5/p350.16
OlomoucineCDK1/cyclin B7
OlomoucineCDK2/cyclin A7
OlomoucineCDK5/p353
Purvalanol ACDK1/cyclin B0.006[3]
Purvalanol ACDK2/cyclin A0.070[3]
Compound 11b (a 2,6,9-trisubstituted purine)Bcr-Abl0.015[4]
Imatinib (Reference Drug)Bcr-Abl>0.1[4]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and a vehicle control. Incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase. A lower light output indicates higher kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitor Action cluster_3 Cellular Response Receptor Receptor Kinase Kinase Receptor->Kinase Signal Transduction Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound Inhibitor->Kinase Inhibition G SRB Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Incubate for 48-72h B->C D 4. Fix cells with TCA C->D E 5. Stain with SRB dye D->E F 6. Wash to remove unbound dye E->F G 7. Solubilize bound dye F->G H 8. Measure absorbance at 510 nm G->H I 9. Calculate IC50 values H->I

References

A Comparative Analysis of 2,6-Dichloro-9-phenyl-9h-purine and Fludarabine for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and cytotoxic potential of two purine analogs in the landscape of oncology research.

In the ongoing quest for more effective cancer therapeutics, purine analogs have established a significant foothold, demonstrating efficacy against a range of hematological malignancies and solid tumors. This guide provides a detailed comparative analysis of the well-established drug Fludarabine and a promising investigational compound, 2,6-Dichloro-9-phenyl-9h-purine. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic strategies.

At a Glance: Chemical Structures

A fundamental aspect of understanding the function of these compounds lies in their chemical structures. Both molecules share a core purine scaffold but differ in key substitutions, which dictates their biological activity.

Fludarabine is a fluorinated nucleotide analog of the antiviral agent vidarabine.

This compound is a synthetic derivative of purine characterized by chlorine substitutions at the 2 and 6 positions and a phenyl group at the 9 position.

Mechanism of Action: A Tale of Two Purines

While both compounds are classified as purine analogs, their mechanisms of action, though overlapping in the broader sense of disrupting cellular processes, exhibit distinct characteristics.

Fludarabine primarily acts as an inhibitor of DNA synthesis.[1] After administration, it is rapidly dephosphorylated to 2-fluoro-ara-A, which then enters cancer cells and is phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP. This active metabolite inhibits several key enzymes involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and DNA primase.[1] This multi-faceted inhibition ultimately leads to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

The mechanism of action for This compound and its derivatives is an active area of research. Evidence suggests that this class of compounds may exert its anticancer effects through the inhibition of various protein kinases, which are crucial for cell signaling and proliferation.[2] The 2,6-disubstituted purine scaffold has been identified as a "privileged structure" in the development of kinase inhibitors.[2] Furthermore, some purine derivatives have been shown to act as antagonists of adenosine receptors, which can modulate various physiological processes, including cell proliferation and inflammation. The presence of the phenyl group at the N9 position is thought to influence the compound's binding affinity and selectivity for its molecular targets.

Performance Data: A Comparative Look at Cytotoxicity

The efficacy of an anticancer agent is fundamentally measured by its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound.

The following tables summarize the available in vitro cytotoxicity data for Fludarabine against a panel of cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data for structurally related 2,6,9-trisubstituted purine derivatives are included to provide a comparative context for the potential potency of this class of compounds.

Table 1: Cytotoxicity of Fludarabine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
RPMI 8226Multiple Myeloma1.54 µg/mL[1]
MM.1SMultiple Myeloma13.48 µg/mL[1]
MM.1RMultiple Myeloma33.79 µg/mL[1]
U266Multiple Myeloma222.2 µg/mL (resistant)[1]
JOK-1Hairy Cell LeukemiaNot specified[3]
SKW-3Chronic Lymphocytic LeukemiaNot specified[3]
ED-40810(-)Adult T-cell LeukemiaNot specified[3]
SALT-3Adult T-cell LeukemiaNot specified[3]
ZMK-1Oropharynx CarcinomaNot specified[4]
MRC-5Fetal Lung FibroblastsNot specified[4]
HL60Promyelocytic Leukemia5 µg/mL (caused 57% cell death)[1]

Table 2: Cytotoxicity of Representative 2,6,9-Trisubstituted Purine Derivatives (as comparators for this compound)

CompoundCell Line(s)IC50 Range (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7, HCT-116, A-375, G-361Single-digit micromolar[5]
N⁹-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineNCI-60 PanelGI₅₀ in the 1–5 µM range[6]
N⁹-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurineNCI-60 PanelGI₅₀ in the 1–5 µM range[6]
Various 2,6,9-trisubstituted purinesHeLaLD50 = 6.7 µM[2]
Various 2,6,9-trisubstituted purinesHL-60IC50 > 20 µM

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for 2,6,9-trisubstituted purines suggests that compounds in this class can exhibit potent cytotoxic activity, often in the low micromolar range. Further studies are needed to determine the specific IC50 values for this compound against a broad panel of cancer cell lines.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be used to determine the IC50 values of both Fludarabine and this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the logarithmic growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare stock solutions of Fludarabine and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

3. Incubation:

  • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[7] The incubation time should be optimized for each cell line and compound.

4. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis and IC50 Determination:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

Visualizing the Pathways

To better understand the cellular processes affected by these compounds, diagrams of the relevant signaling pathways and the experimental workflow are provided below.

Fludarabine_Pathway cluster_enzymes Key Enzymes Fludarabine Fludarabine F_ara_A 2-fluoro-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP 2-fluoro-ara-ATP (Active) F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Primase DNA Primase F_ara_ATP->DNA_Primase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis DNA_Primase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Purine_Analog_Pathway cluster_targets Potential Targets Purine_Analog This compound Protein_Kinases Protein Kinases Purine_Analog->Protein_Kinases Inhibits/Antagonizes Adenosine_Receptors Adenosine Receptors Purine_Analog->Adenosine_Receptors Inhibits/Antagonizes Cell_Signaling Cell Signaling & Proliferation Protein_Kinases->Cell_Signaling Adenosine_Receptors->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis Dysregulation leads to MTT_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Compounds overnight_incubation->compound_treatment incubation_period Incubate for 24-72h compound_treatment->incubation_period mtt_addition Add MTT Reagent incubation_period->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance at 570nm solubilization->absorbance_reading data_analysis Analyze Data & Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

References

A Comparative Guide to the Apoptosis-Inducing Mechanism of 2,6-Dichloro-9-phenyl-9H-purine and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptosis-inducing capabilities of 2,6,9-trisubstituted purines, with a focus on validating the mechanism of action for compounds like 2,6-Dichloro-9-phenyl-9H-purine. We compare its hypothesized mechanism and performance with established apoptosis inducers, supported by experimental data and detailed protocols for validation.

Introduction to Purine Analogs in Apoptosis Induction

The purine framework is recognized as a "privilege scaffold" in medicinal chemistry due to its presence in key biological molecules that regulate diverse signal pathways.[1] Consequently, synthetic purine analogs are widely investigated as therapeutic agents, particularly in oncology. Purine antimetabolites function by mimicking endogenous purines, thereby interfering with DNA replication and other vital cellular processes.[2] Many, such as Fludarabine, have a primary effect that results from the activation of apoptosis, or programmed cell death.[3]

This guide focuses on the class of 2,6,9-trisubstituted purine derivatives, which have shown promise as cytotoxic and apoptosis-inducing agents against various cancer cell lines.[1][4] We will explore the mechanism, comparative performance, and validation protocols relevant to this class of compounds.

Proposed Mechanism of Apoptosis Induction

The induction of apoptosis by purine analogs typically follows the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] The proposed mechanism for this compound and related compounds involves the following key steps, which are targets for experimental validation.

  • Cellular Stress and Signal Initiation: The compound induces cellular stress, potentially through inhibition of critical enzymes like cyclin-dependent kinases (CDKs) or interference with microtubule assembly, leading to the activation of pro-apoptotic proteins.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins (e.g., BAX, BAK) are activated, leading to the permeabilization of the mitochondrial outer membrane.[6]

  • Apoptosome Formation: Cytochrome c is released from the mitochondria into the cytosol.[6] It then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits pro-caspase-9 to form a complex called the apoptosome.[5]

  • Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.[5]

  • Executioner Caspase Activation: Activated Caspase-9 proceeds to cleave and activate executioner caspases, primarily Caspase-3 and Caspase-7.[5]

  • Execution of Apoptosis: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

G cluster_stress Cellular Stress & Initiation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Compound This compound BaxBak BAX / BAK Activation Compound->BaxBak Induces Stress Mito Mitochondrion BaxBak->Mito Permeabilizes Membrane CytC Cytochrome c (released) Mito->CytC Releases Apoptosome Apoptosome Assembly (Apaf-1, Pro-Caspase-9) CytC->Apoptosome Triggers Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis Hallmarks Substrates->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by purine analogs.

Comparative Performance Analysis

To validate the efficacy of a novel compound, its performance must be benchmarked against both related analogs and standard, well-characterized apoptosis inducers.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2,6,9-trisubstituted purine derivatives, demonstrating the cytotoxic potential across different cancer cell lines. Data for the specific phenyl-substituted compound is limited, hence a range of analogs are presented.[1]

Compound IDSubstitution Pattern (R group at C6)HL-60 (Leukemia) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
4a 4-methoxyphenylamino> 5017.5 ± 1.220.3 ± 1.8
4e 4-fluorobenzylamino> 5011.2 ± 0.912.5 ± 1.1
4h 4-(trifluoromethoxy)phenylamino11.3 ± 1.08.9 ± 0.79.8 ± 0.8
4j 4-chlorophenylamino13.5 ± 1.110.1 ± 0.911.4 ± 1.0
Etoposide Reference Drug0.8 ± 0.11.5 ± 0.11.2 ± 0.1

Note: Data is derived from published studies on 2,6,9-trisubstituted purine derivatives.[1] The N9 substitution for these compounds was an isopropyl group.

This table compares the apoptosis-inducing efficiency of a standard agent, Staurosporine, which serves as a positive control in apoptosis validation experiments. While direct comparative data for this compound is not available, a successful candidate from this class would be expected to show significant induction of apoptosis, measurable by Annexin V staining.

CompoundCell LineTreatment% Apoptotic Cells (Early + Late)
Staurosporine KG-11 µM for 3 hours~20%[7]
Staurosporine KG-11 µM for 6 hours~50%[7]
Staurosporine NKT1 µM for 6 hours~20%[7]
Purine Analog Target Cell LineEffective Concentration & TimeTarget: > 20%

Staurosporine is a potent, non-selective protein kinase inhibitor that reliably induces the intrinsic apoptosis pathway.[8]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism, a series of standard cell-based assays should be performed.

G cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with Purine Analog (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) treat->apoptosis caspase Caspase Activity Assay (e.g., Caspase-Glo 3/7) treat->caspase western Western Blot Analysis (Bcl-2, Caspase-9, PARP cleavage) treat->western ic50 Determine IC₅₀ viability->ic50 apop_quant Quantify Apoptotic Population apoptosis->apop_quant casp_act Measure Caspase Activation caspase->casp_act pathway Confirm Pathway Proteins western->pathway

Caption: General experimental workflow for validating apoptosis induction.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[9]

  • Treatment: Treat cells with a serial dilution of the purine analog (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[9]

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Plate and treat cells as described above. After treatment, collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells using a flow cytometer.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

This assay quantifies the activity of key executioner caspases.

  • Cell Preparation: Plate and treat cells in a 96-well plate (white-walled for luminescence).

  • Reagent Addition: After treatment, add a luminogenic substrate for Caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) directly to the wells.[10] This reagent contains a substrate that produces a luminescent signal upon cleavage by active caspases.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active Caspase-3/7.[10]

Conclusion

The 2,6,9-trisubstituted purine scaffold represents a promising starting point for the development of novel anticancer agents. Compounds from this class demonstrate significant cytotoxicity and are hypothesized to function primarily through the induction of the intrinsic apoptosis pathway. Validating the mechanism of a specific analog like this compound requires rigorous experimental analysis, including cytotoxicity profiling, quantification of apoptotic cells, and confirmation of caspase cascade activation. By comparing these results against standard inducers like Staurosporine, researchers can effectively characterize the compound's potency and therapeutic potential. Further investigation is necessary to confirm the specific protein targets and fully elucidate the signaling events initiated by this class of molecules.

References

A Comparative Guide to Benchmarking Novel Anticancer Agents: Cisplatin as a Case Study for Evaluating 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel anticancer compounds, using the well-established chemotherapeutic agent cisplatin as a benchmark. While the primary goal was to directly compare cisplatin with the novel compound 2,6-Dichloro-9-phenyl-9h-purine, an extensive review of publicly available scientific literature did not yield efficacy data, such as IC50 values or mechanistic studies, for this specific purine derivative.

Therefore, this document serves a dual purpose: it offers a detailed profile of cisplatin's efficacy and mechanism of action as a reference standard, and it provides the necessary experimental protocols for researchers to independently assess the potential of this compound or other novel compounds.

Cisplatin: A Benchmark Anticancer Agent

Cisplatin is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancers.[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which obstructs DNA replication and repair, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4][5]

Mechanism of Action and Signaling Pathways

Upon entering a cell, cisplatin undergoes aquation, becoming a reactive species that binds to the N7 position of guanine and adenine bases in DNA.[1][5] This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix.[5][6] This DNA damage triggers a cascade of cellular responses, including the activation of stress-related signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs), which converge on the intrinsic apoptotic pathway.[4][6][7] The cell cycle is arrested to allow for DNA repair; however, if the damage is too severe, apoptosis is initiated.[6]

cisplatin_pathway Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake DNA_Damage DNA Damage (Intra- and Interstrand Cross-links) Cellular_Uptake->DNA_Damage ATR_p53_p73 ATR, p53, p73 Activation DNA_Damage->ATR_p53_p73 MAPK_Pathway MAPK Pathway Activation DNA_Damage->MAPK_Pathway Mitochondrial_Stress Mitochondrial Stress ATR_p53_p73->Mitochondrial_Stress MAPK_Pathway->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Quantitative Efficacy Data for Cisplatin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For cisplatin, IC50 values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used. This variability underscores the importance of consistent experimental conditions when benchmarking new compounds.

Cell LineCancer TypeExposure Time (hours)Reported IC50 (µM)
A549Lung Carcinoma2410.91 ± 0.19
A549Lung Carcinoma487.49 ± 0.16
A549Lung Carcinoma729.79 ± 0.63
Ovarian Carcinoma Cell Lines (Range)Ovarian CarcinomaNot Specified0.1 - 0.45 µg/ml

Note: The IC50 values presented are examples from cited literature and may not be directly comparable due to differing experimental methodologies.[8][9]

The Potential of 2,6,9-Trisubstituted Purines

While specific data for this compound is lacking, the broader class of 2,6,9-trisubstituted purines has emerged as a promising scaffold for the development of anticancer agents. Several studies have synthesized and evaluated various derivatives, demonstrating their potential to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[3][6][10] Some of these compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] One study reported that a novel 2,6,9-trisubstituted purine derivative, compound 7h, showed greater potency than cisplatin in four out of seven tested cancer cell lines.[10]

Experimental Protocols for Efficacy Benchmarking

To facilitate the evaluation of this compound against cisplatin, detailed protocols for key in vitro assays are provided below.

experimental_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Drug_Treatment Treatment with This compound and Cisplatin Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Flow_Cytometry_Apoptosis Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry_Apoptosis Flow_Cytometry_Apoptosis->Data_Analysis Flow_Cytometry_Cell_Cycle Flow Cytometry Analysis Cell_Cycle_Assay->Flow_Cytometry_Cell_Cycle Flow_Cytometry_Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[4][12]

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[3][7][12]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][12]

Conclusion

While a direct comparison between this compound and cisplatin is not currently possible due to a lack of publicly available data on the former, this guide provides the necessary framework for such an evaluation. The detailed information on cisplatin serves as a robust benchmark, and the provided experimental protocols offer a clear path for researchers to generate the required data for novel compounds. The investigation of 2,6,9-trisubstituted purines as a class of potential anticancer agents is a promising area of research, and rigorous, standardized benchmarking against established drugs like cisplatin is essential for advancing new therapeutic candidates.

References

Comparative Cytotoxicity of 2,6-Disubstituted Purine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2,6-disubstituted purine compounds against several human cancer cell lines. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

The 2,6-disubstituted purine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. These compounds have demonstrated a wide range of biological activities, including the inhibition of critical cellular processes such as cell cycle progression and signal transduction. Their versatility allows for chemical modifications that can significantly impact their cytotoxic potency and selectivity against various cancer cell types. This guide summarizes key cytotoxicity data and outlines the experimental protocols used to generate these findings, offering a valuable resource for the evaluation and development of next-generation purine-based anticancer agents.

Data Presentation: Cytotoxicity of 2,6-Disubstituted Purine Derivatives

The following table summarizes the cytotoxic activity of selected 2,6-disubstituted purine compounds, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) concentrations. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher cytotoxic potency.

Compound ID2-Substitution6-SubstitutionCell LineAssay TypeIC50/GI50 (µM)Reference
PD26-TL07 VariesVariesHCT-116 (Colon)Not Specified1.77 ± 0.35[1]
SW480 (Colon)Not Specified1.51 ± 0.19[1]
MDA-MB-231 (Breast)Not Specified1.25 ± 0.38[1]
AUM18 SubstitutedSubstitutedHct116 (Colon)SRB~2.0[2]
T47D (Breast)SRB~2.0[2]
Huh7 (Liver)SRB~2.0[2]
AUM23 SubstitutedSubstitutedHct116 (Colon)SRB~0.5[2]
T47D (Breast)SRB~0.5[2]
Huh7 (Liver)SRB~0.5[2]
AUM32 SubstitutedSubstitutedHct116 (Colon)SRB~0.005[2]
T47D (Breast)SRB~0.005[2]
Huh7 (Liver)SRB~0.005[2]
Compound 4 PropynylthioPropynylthioSNB-19 (Glioblastoma)Not Specified0.07-4.08 µg/mL[3]
C-32 (Melanoma)Not Specified0.07-4.08 µg/mL[3]
MDA-MB-231 (Breast)Not Specified0.07-4.08 µg/mL[3]
Compound 14 ChloroDipropynylthioSNB-19 (Glioblastoma)Not Specified0.07-4.08 µg/mL[3]
C-32 (Melanoma)Not Specified0.07-4.08 µg/mL[3]
MDA-MB-231 (Breast)Not Specified0.07-4.08 µg/mL[3]
Compound 15c ChloroDi(N-morpholinylbutynylthio)SNB-19 (Glioblastoma)Not Specified0.07-4.08 µg/mL[3]
C-32 (Melanoma)Not Specified0.07-4.08 µg/mL[3]
MDA-MB-231 (Breast)Not Specified0.07-4.08 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited are provided below. These protocols are fundamental for the accurate assessment of the cytotoxic effects of 2,6-disubstituted purine compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 2,6-disubstituted purine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with water to remove the TCA and air dry the plates.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader. The optical density is proportional to the total cellular protein, and thus to the cell number.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by some 2,6-disubstituted purine compounds and a typical experimental workflow for assessing cytotoxicity.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds to DNA DNA DNA Purine_Inhibitor 2,6-Disubstituted Purine Inhibitor Purine_Inhibitor->JAK Inhibition

Caption: STAT3 signaling pathway and point of inhibition by certain 2,6-disubstituted purines.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add 2,6-Disubstituted Purine Compounds incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate2->assay measure Measure Absorbance (Plate Reader) assay->measure analyze Data Analysis (Calculate IC50/GI50) measure->analyze end End analyze->end

Caption: General experimental workflow for determining the cytotoxicity of chemical compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dichloro-9-phenyl-9h-purine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-dichloro-9-phenyl-9h-purine, a chlorinated heterocyclic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Hazard Summary:

Based on analogous compounds, this compound is expected to be:

  • Harmful if swallowed. [1][2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Personal Protective Equipment (PPE):

All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with high-temperature incineration being the preferred final treatment. Chlorinated organic compounds can be effectively destroyed at high temperatures, typically above 900°C, to ensure complete conversion to less harmful substances.[3][4]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially non-hazardous waste.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • For solutions containing this compound, use a designated, sealed, and labeled liquid waste container. The container must be compatible with the solvent used.

2. Waste Container Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 6971-26-2[5]

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

5. Accidental Spill Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Wear the appropriate PPE as listed in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Report the spill to your EHS department.

Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Identify Waste (Solid or Liquid) B Segregate into a Labeled Hazardous Waste Container A->B Step 1 C Store Securely in a Designated Area B->C Step 2 D Contact EHS or Licensed Waste Disposal Company C->D Step 3 E High-Temperature Incineration D->E Step 4

Caption: Figure 1: Disposal Workflow for this compound.

Thermal Decomposition

High-temperature incineration of chlorinated aromatic compounds leads to their decomposition into simpler, more stable products. The expected primary decomposition products of this compound are:

  • Hydrogen Chloride (HCl)

  • Carbon Dioxide (CO₂)

  • Carbon Monoxide (CO)

  • Nitrogen Oxides (NOx)

  • Water (H₂O)

The thermal decomposition of dichlorobenzenes, which are structurally related, primarily yields hydrogen chloride.[7] Studies on the combustion of chlorobenzene also show the formation of these products.[3][4][8]

Logical Relationship of Safety and Disposal Procedures

SafetyDisposalRelationship Figure 2: Interrelationship of Safety and Disposal Procedures Handling Safe Handling (Use of PPE) Spill Spill Response (Contain & Clean) Handling->Spill Waste Waste Management (Segregate & Label) Handling->Waste Safety Personnel & Environmental Safety Handling->Safety Spill->Waste Spill->Safety Disposal Final Disposal (Incineration) Waste->Disposal Disposal->Safety

Caption: Figure 2: Interrelationship of Safety and Disposal Procedures.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

References

Personal protective equipment for handling 2,6-Dichloro-9-phenyl-9h-purine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-9-phenyl-9h-purine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for similar compounds and general best practices for handling hazardous chemicals.

Hazard Summary:

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat or protective clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2]

Operational Plan for Safe Handling

A systematic approach is essential to ensure safety during the handling and use of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid generating dust when handling the solid form.[1] Use dry clean-up procedures for any spills.[1]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Keep the container tightly sealed when not in use and store in a cool, dry place away from incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials, including unused product and contaminated PPE (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Disposal Method:

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Safety

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe Proceed if safe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate storage_store Store in a Cool, Dry Place handle_dissolve->storage_store If excess material cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal Dispose via EHS cleanup_waste->disposal cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.